E-7386
Description
E-7386 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
inhibitor of the interaction between beta-catenin and CREB binding protein
Properties
IUPAC Name |
(6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKNLOBYFTGRG-GIWKVKTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4C[C@H]5N([C@H](C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48FN9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799824-08-0 | |
| Record name | E-7386 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799824080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-7386 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DX1FG55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
E-7386 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of E-7386
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally bioavailable, first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab, this compound is designed to modulate the transcriptional activity of β-catenin, a key effector of the Wnt pathway, which is aberrantly activated in a multitude of human cancers.[1][5] Dysregulation of this pathway, often through mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1) itself, is a crucial driver of tumorigenesis. This compound offers a therapeutic strategy that targets the pathway downstream of these common mutations.[5]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the CBP/β-Catenin Interaction
The primary mechanism of action of this compound is the selective inhibition of the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2]
In the canonical Wnt pathway, the stabilization and subsequent nuclear translocation of β-catenin are pivotal events. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. To activate gene transcription, this complex must recruit co-activator proteins, including CBP and its close homolog p300. The recruitment of CBP is essential for the transcription of a wide range of Wnt target genes that drive cell proliferation, survival, and differentiation.[1]
This compound directly binds to β-catenin, preventing it from engaging with CBP. This disruption selectively attenuates CBP-dependent transcription while potentially leaving p300-dependent transcription unaffected, thus acting as a modulator of Wnt signaling.[6] By blocking the β-catenin/CBP interaction, this compound effectively suppresses the expression of Wnt target genes, leading to anti-proliferative effects in cancer cells with an activated Wnt pathway.[1][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various preclinical assays, demonstrating its potency against the Wnt/β-catenin signaling pathway and its downstream effects on tumor growth.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Stimulation | IC50 Value (µM) | Reference |
| TCF/LEF Reporter Assay | HEK293 | LiCl | 0.0484 | [7] |
| TCF/LEF Reporter Assay | ECC10 (gastric cancer) | Endogenous (APC mutation) | 0.0147 | [7] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Dosing Schedule | Key Outcome | Reference |
| ApcMin/+ Mice | Intestinal Polyposis | 6.25 - 50 mg/kg, oral, twice daily (5 days on/2 days off) for 10 cycles | Significant, dose-dependent suppression of intestinal polyp formation. | [1][3] |
| ECC10 Xenograft | Human Gastric Cancer | 6.25 - 50 mg/kg, oral, twice daily | Dose-dependent inhibition of tumor growth. | [1] |
| MMTV-Wnt1 Isograft | Mouse Mammary Tumor | 12.5 - 50 mg/kg, oral, twice daily for 7 days | Dose-dependent inhibition of tumor growth; increased CD8+ T-cell infiltration. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, primarily based on the study by Ozawa et al., Cancer Research, 2021.[1][2]
Co-immunoprecipitation (Co-IP) for β-Catenin/CBP Interaction
This assay is designed to demonstrate that this compound physically disrupts the interaction between β-catenin and CBP within the cell.
-
Cell Culture and Treatment:
-
HEK293 cells are transfected to overexpress a FLAG-tagged N-terminal region of CBP (amino acids 1-682).
-
Wnt signaling is stimulated by treating cells with Lithium Chloride (LiCl).
-
Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for 6 hours.
-
ECC10 cells, which have endogenous Wnt activation via APC mutation, are treated with this compound without LiCl stimulation.
-
-
Lysis and Immunoprecipitation:
-
Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease inhibitors.
-
For FLAG-tagged CBP, whole-cell extracts are incubated with anti-FLAG affinity gels to pull down the CBP complex.
-
For endogenous protein in ECC10 cells, extracts are incubated with an anti-CBP antibody immobilized on agarose beads.
-
-
Immunoblotting:
-
The immunoprecipitated complexes are washed, eluted, and separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose membrane.
-
The membrane is immunoblotted with an anti-β-catenin antibody to detect the amount of β-catenin that was co-precipitated with CBP. An anti-FLAG or anti-CBP antibody is used to confirm the successful pulldown of the bait protein.
-
A decrease in the β-catenin signal in this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.
-
TCF/LEF Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Plasmid and Cell Line Preparation:
-
A reporter plasmid is constructed containing multiple copies of the TCF/LEF DNA binding site upstream of a luciferase reporter gene (e.g., pNeo-TOP or pGL4.19 TOP).[8]
-
HEK293 cells are stably transfected with the reporter plasmid. ECC10 cells are transiently transfected.
-
-
Assay Protocol:
-
Transfected cells are seeded into multi-well plates.
-
For HEK293 cells, Wnt signaling is activated by adding 40 mM LiCl to the culture medium.
-
Cells are immediately treated with a serial dilution of this compound or vehicle control.
-
After a 6-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a commercial assay system (e.g., Bright-Glo Luciferase Assay System) and a luminometer.[7][8]
-
-
Data Analysis:
-
The ratio of luciferase activity in this compound-treated cells versus vehicle-treated cells is calculated to determine the level of inhibition.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.[7]
-
In Vivo Antitumor Efficacy in ApcMin/+ Mice
This study uses a genetic mouse model that spontaneously develops intestinal polyps due to an APC mutation, mimicking a common Wnt-driven cancer.
-
Animal Model and Dosing:
-
Four-week-old ApcMin/+ mice are used.
-
This compound is formulated for oral administration (e.g., dissolved in 0.1 mol/L HCl).[1]
-
Mice are treated with this compound at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) or vehicle, administered orally twice daily.
-
The dosing cycle is 5 consecutive days of treatment followed by 2 days of rest, repeated for 10 cycles.[3]
-
-
Endpoint Analysis:
-
Throughout the study, animal body weight is monitored as a measure of general toxicity.
-
At the end of the treatment period, mice are euthanized.
-
The small intestine is excised, opened longitudinally, and the number of polyps is counted under a dissecting microscope.
-
Statistical analysis is performed to compare the number of polyps in treated groups versus the vehicle control group.
-
Conclusion
This compound is a potent and selective oral inhibitor of the CBP/β-catenin protein-protein interaction. Its mechanism of action is centered on the modulation of the canonical Wnt signaling pathway, a key oncogenic driver in numerous cancers. By disrupting the formation of a critical transcriptional complex, this compound effectively downregulates Wnt target gene expression, leading to significant antitumor activity in preclinical models with aberrant Wnt signaling. Furthermore, evidence suggests that this compound can modulate the tumor immune microenvironment, making it a promising candidate for both monotherapy and combination therapies with immune checkpoint inhibitors.[1][2] The data and protocols summarized herein provide a robust foundation for its continued investigation and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 6. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
E-7386: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-7386 is a novel, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin, key components of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab Co., Ltd., this compound has demonstrated potent antitumor activity in a range of preclinical models and is currently undergoing clinical evaluation for the treatment of various solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a frequent driver of oncogenesis in a multitude of cancers, including colorectal, hepatocellular, and breast cancers. Central to this pathway is the transcriptional coactivator β-catenin, which, upon translocation to the nucleus, interacts with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family. This complex then recruits coactivators, most notably the CREB-binding protein (CBP) and its paralog p300, to initiate the transcription of Wnt target genes that promote cell proliferation, survival, and differentiation.
The interaction between β-catenin and CBP is a critical node for Wnt-driven transcription, and its disruption presents an attractive therapeutic strategy. This compound was developed as a selective inhibitor of the CBP/β-catenin interaction, aiming to downregulate Wnt signaling in cancer cells.[1][2] This document details the scientific journey of this compound, from its discovery and chemical synthesis to its biological characterization and clinical investigation.
Discovery and Synthesis
This compound was discovered through a collaborative research effort between Eisai and PRISM BioLab.[3] The development of this compound stemmed from earlier work on CBP/β-catenin inhibitors, including ICG-001 and its active metabolite C-82 (the active form of PRI-724). While these earlier compounds demonstrated the therapeutic potential of targeting this interaction, they were hampered by suboptimal pharmacokinetic properties. This compound was designed to overcome these limitations, offering improved oral bioavailability and metabolic stability.
Chemical Synthesis
The chemical synthesis of this compound is detailed in patents WO2015098853 and US20150175615, filed by Eisai Co., Ltd. The synthesis involves a multi-step route culminating in the formation of the complex heterocyclic core of the molecule. A generalized synthetic scheme is presented below.
Note: The following is a representative synthetic scheme based on publicly available patent information and may not reflect the exact manufacturing process.
Mechanism of Action
This compound exerts its anticancer effects by selectively inhibiting the interaction between the transcriptional coactivator CBP and β-catenin.[1][2] This prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. By disrupting this critical protein-protein interaction, this compound effectively suppresses the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.
Preclinical Data
The antitumor activity of this compound has been extensively evaluated in a variety of preclinical models, demonstrating its potent and selective inhibition of Wnt/β-catenin signaling.
In Vitro Activity
This compound has shown potent inhibition of Wnt/β-catenin signaling in cellular assays. In a TCF/LEF reporter assay, this compound inhibited luciferase activity in a dose-dependent manner in both HEK293 and ECC10 gastric cancer cells.[1]
| Cell Line | Assay | IC50 (µM) | Reference |
| HEK293 | TCF/LEF Reporter Assay | 0.0484 | [1] |
| ECC10 | TCF/LEF Reporter Assay | 0.0147 | [1] |
| HEK-293 (LiCl-stimulated) | TCF Reporter Gene Activity | 0.055 | [4] |
| MDA-MB-231 | TCF Reporter Gene Activity | 0.073 | [4] |
| ECC10 | Cell Growth Inhibition | 0.0049 | [5] |
In Vivo Activity
Oral administration of this compound has demonstrated significant antitumor efficacy in various in vivo models.
-
ApcMin/+ Mouse Model: In ApcMin/+ mice, which spontaneously develop intestinal polyps due to a mutation in the Apc gene, this compound treatment led to a dose-dependent reduction in the number of polyps.[4]
-
Xenograft Models: In a human gastric cancer ECC10 xenograft model, this compound significantly inhibited tumor growth in a dose-dependent manner.[1][5]
-
Syngeneic Models: In the MMTV-Wnt1 transgenic mouse model of breast cancer, this compound demonstrated antitumor activity and was shown to enhance the efficacy of anti-PD-1 antibody therapy by increasing the infiltration of CD8+ T cells into the tumor microenvironment.[1][6]
| Model | Dosing | Outcome | Reference |
| ApcMin/+ mice | 8.5 to 50 mg/kg, orally | Significant, dose-dependent reduction in intestinal polyps | [4] |
| ECC10 Xenograft | 25 and 50 mg/kg, orally, twice daily | Significant tumor growth inhibition | [1][5] |
| MMTV-Wnt1 Transgenic Mice | Not specified | Antitumor activity and enhanced anti-PD-1 efficacy | [1] |
Clinical Development
This compound is currently being evaluated in several clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.
Phase 1 Dose-Escalation Study (NCT03833700)
A Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[7][8][9]
| Dose Level (mg BID) | Cmax (ng/mL) - Day 1 (Geometric Mean) | AUC(0-12h) (hng/mL) - Day 1 (Geometric Mean) | Cmax (ng/mL) - Day 8 (Geometric Mean) | AUC(0-τ),ss (hng/mL) - Day 8 (Geometric Mean) |
| 10 | 20.3 | 104 | 28.5 | 163 |
| 15 | 33.1 | 185 | 45.1 | 289 |
| 20 | 44.2 | 258 | 65.2 | 433 |
| 30 | 73.1 | 486 | 111 | 799 |
| 45 | 114 | 793 | 162 | 1250 |
| 80 | 181 | 1340 | 280 | 2310 |
| 100 | 240 | 1850 | 363 | 3100 |
| 120 | 290 | 2310 | 440 | 3890 |
| 160 | 345 | 2830 | 496 | 4520 |
Data from a preliminary pharmacokinetic analysis of the dose-escalation part of the study.[2]
The study established a recommended Phase 2 dose (RP2D) of 120 mg twice daily (BID). The most common treatment-related adverse events were nausea, vomiting, and decreased appetite.[2][7]
Combination Therapies
Experimental Protocols
TCF/LEF Reporter Assay
-
Cell Culture: HEK293 or ECC10 cells are seeded in 96-well plates.
-
Transfection (for ECC10): Cells are transfected with a TCF/LEF reporter plasmid using a suitable transfection reagent.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control. For HEK293 cells, LiCl (40 mM) is added to stimulate the Wnt/β-catenin pathway.[1]
-
Incubation: Cells are incubated for a defined period (e.g., 6 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control, and IC50 values are calculated.
Co-Immunoprecipitation (Co-IP) for CBP/β-Catenin Interaction
-
Cell Culture and Treatment: Cells (e.g., HEK293 overexpressing FLAG-tagged CBP or ECC10) are cultured and treated with this compound or vehicle.
-
Cell Lysis: Cells are lysed in a suitable buffer to extract whole-cell lysates.
-
Immunoprecipitation: The lysate is incubated with an antibody against either CBP or a tag (e.g., anti-FLAG) conjugated to agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against β-catenin and CBP to detect the co-immunoprecipitated proteins.
In Vivo Antitumor Activity in Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., ECC10) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment groups and administered this compound (orally) or vehicle daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
This compound is a promising, orally active inhibitor of the CBP/β-catenin interaction with a clear mechanism of action and demonstrated antitumor activity in preclinical and early clinical studies. Its development represents a significant advancement in targeting the Wnt/β-catenin signaling pathway, a notoriously challenging target in oncology. The ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and as part of combination regimens, for patients with a variety of solid tumors. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of this novel anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 3. eisai.com [eisai.com]
- 4. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. A Study of E7386 in Participants With Advanced Solid Tumor Including Colorectal Cancer (CRC) [clin.larvol.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Eisai to Present E7386, co-created by PRISM BioLab and Eisai, at the ESMO (European Society for Medical Oncology) Annual Meeting [prnewswire.com]
Preclinical Pharmacokinetics of E-7386: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-7386 is a novel, orally active small molecule inhibitor targeting the interaction between CREB-binding protein (CBP) and β-catenin, key components of the canonical Wnt signaling pathway.[1][2][3] Aberrant activation of this pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, suggesting its potential as a promising anti-cancer agent.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics of this compound, with a focus on its mechanism of action, and the methodologies employed in its preclinical evaluation.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the interaction between β-catenin and its transcriptional co-activator, CBP.[1][2][3] This interaction is a critical step in the activation of Wnt target genes that promote cell proliferation and survival. By inhibiting the CBP/β-catenin complex, this compound effectively downregulates the transcription of these target genes, leading to the suppression of tumor growth.[2]
Below is a diagram illustrating the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.
Preclinical Pharmacokinetic Data
While extensive research has been conducted on the pharmacodynamic effects of this compound in various preclinical models, detailed quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not publicly available at this time. The available literature primarily focuses on the anti-tumor efficacy and mechanism of action of the compound.
Preclinical Efficacy Studies
This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. These studies have been crucial in establishing the proof-of-concept for its mechanism of action and therapeutic potential.
In Vivo Tumor Models
A summary of the key preclinical in vivo studies is presented in the table below.
| Animal Model | Cancer Type | This compound Dosage and Administration | Key Findings |
| ApcMin/+ Mice | Intestinal Polyposis | 6.25, 12.5, 25, 50 mg/kg, oral, twice daily for 10 cycles (5 days on/2 days off) | Dose-dependent reduction in the number of intestinal polyps. |
| MMTV-Wnt1 Transgenic Mice | Mammary Tumors | 50 mg/kg, oral, twice daily | Inhibition of tumor growth. |
| Patient-Derived Xenograft (PDX) Mice | Colorectal Cancer | 50 mg/kg, oral, twice daily for 14 days | Inhibition of tumor growth. |
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The general workflow for evaluating the in vivo anti-tumor efficacy of this compound in preclinical models is outlined in the diagram below.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound in preclinical models are not publicly available. However, based on the published efficacy studies, a general methodology for in vivo anti-tumor activity assessment can be outlined.
In Vivo Anti-Tumor Activity Studies in Xenograft and Transgenic Mouse Models
1. Animal Models:
-
Studies have utilized immunodeficient mice for patient-derived xenografts and specific transgenic mouse models such as ApcMin/+ and MMTV-Wnt1 mice.
2. Tumor Implantation:
-
For xenograft models, human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Transgenic models, like the ApcMin/+ and MMTV-Wnt1 mice, spontaneously develop tumors.
3. Treatment:
-
This compound is typically formulated for oral administration. One documented formulation involves dissolving the compound in 0.1 mol/L HCl.
-
Dosing schedules have varied, with common regimens being twice-daily administration for a specified number of days or cyclical schedules (e.g., 5 days on, 2 days off).
-
A vehicle control group is run in parallel to the this compound treatment groups.
4. Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor volume using calipers.
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for pharmacodynamic and histological analysis to confirm the mechanism of action.
5. Bioanalytical Methods for Pharmacokinetic Studies:
-
While specific details for this compound are not published, the quantification of small molecule inhibitors like this compound in plasma or tissue samples from preclinical studies is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and selectivity required for accurate pharmacokinetic analysis.
Conclusion
This compound is a promising oral inhibitor of the CBP/β-catenin interaction with demonstrated anti-tumor activity in preclinical models of cancers with activated Wnt signaling. While the pharmacodynamic effects of this compound are well-documented, a comprehensive public dataset on its preclinical pharmacokinetics is currently lacking. Further disclosure of these data will be crucial for a complete understanding of its drug metabolism and pharmacokinetic profile, which will, in turn, aid in the design of future clinical trials and the overall development of this targeted therapy. Researchers are encouraged to consult forthcoming publications and presentations from the developing parties for more detailed information.
References
- 1. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for E-7386 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-7386 is a potent and orally active small molecule inhibitor that selectively targets the interaction between β-catenin and CREB-binding protein (CBP).[1][2] This interaction is a critical step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] By disrupting the β-catenin/CBP complex, this compound effectively modulates the transcription of Wnt target genes, leading to the suppression of tumor cell proliferation and survival.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines.
Mechanism of Action
This compound functions by inhibiting the binding of β-catenin to its transcriptional co-activator, CBP. In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its subsequent association with TCF/LEF transcription factors and CBP is essential for the activation of target genes that drive cell proliferation, survival, and differentiation. This compound directly interferes with the formation of the β-catenin/CBP complex, thereby preventing the recruitment of the transcriptional machinery necessary for gene expression. This leads to the downregulation of key Wnt target genes and subsequent anti-tumor effects.[1][3]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by various in vitro assays.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | TCF/LEF Reporter Assay | 0.0484 | [1] |
| ECC10 | Human Gastric Cancer | TCF/LEF Reporter Assay | 0.0147 | [1] |
| ECC10 | Human Gastric Cancer | Cell Growth Assay | 0.0049 | [1] |
Experimental Protocols
General Cell Culture and this compound Preparation
Cell Lines:
-
HEK293: Human embryonic kidney cells, widely used for their reliable growth and transfection efficiency.
-
ECC10: A human gastric cancer cell line with a mutation in the APC gene, leading to constitutive activation of the Wnt/β-catenin pathway.[1][2]
Culture Media:
-
HEK293 and ECC10 cells should be cultured in the media recommended by the supplier (e.g., ATCC, RIKEN BioResource Center), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
It is recommended to use cells for no more than 20 passages to ensure experimental consistency.[1]
Preparation of this compound Stock Solution:
-
For in vitro studies, this compound can be prepared as a 20 mM stock solution in dimethyl sulfoxide (DMSO).[1]
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Further dilutions should be made in the relevant assay medium to achieve the desired final concentrations.[1] It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value for cell viability) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A 24-hour treatment is often sufficient to observe changes in the cell cycle.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
Application Notes and Protocols for E-7386 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of E-7386, a first-in-class, orally active small molecule inhibitor of the CBP/β-catenin interaction, in preclinical xenograft models. This compound modulates the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3][4]
Mechanism of Action: this compound selectively inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[5][6] This disruption prevents the transcription of Wnt target genes, leading to the suppression of tumor cell growth and modulation of the tumor microenvironment.[1][6][7] Preclinical studies have demonstrated its antitumor activity in various cancer models with aberrant Wnt/β-catenin signaling.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various xenograft studies involving this compound.
Table 1: Antitumor Activity of this compound Monotherapy in Xenograft Models
| Cell Line/Model | Mouse Strain | This compound Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| ECC10 (Gastric Cancer) | Nude Mice | 12.5, 25, 50 | Twice daily for 7 days | Significant, dose-dependent inhibition at 25 and 50 mg/kg | [1] |
| MMTV-Wnt1 (Mammary Tumor) | C57BL/6J | 12.5, 25, 50 | Twice daily for 7 days | Significant, dose-dependent inhibition | [1] |
| HepG2 (Hepatocellular Carcinoma) | Nude Mice | 100 | Once daily for 14 days | ΔT/C: 60% | [8] |
| SNU398 (Hepatocellular Carcinoma) | Nude Mice | 50 | Once daily for 14 days | ΔT/C: 74% | [8] |
| ApcMin/+ (Intestinal Polyposis) | - | 8.5 - 50 | - | Significant, dose-dependent suppression of polyposis | [9] |
Table 2: Antitumor Activity of this compound in Combination Therapy
| Cell Line/Model | Mouse Strain | Combination Agent(s) | This compound Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HepG2 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 14% | [8] |
| SNU398 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 35% | [8] |
| Hep3B2.1-7 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 9% | [8] |
| Huh-7 | Nude Mice | Lenvatinib (10 mg/kg) | 50 | Once daily for 14 days | ΔT/C: 17% | [8] |
| RAG (Renal Cell Carcinoma) | - | Lenvatinib (10 mg/kg), anti-PD-1 Ab | 25 | Once daily for 4 weeks | Enhanced antitumor activity compared to monotherapy or dual therapy | [10] |
| BNL (Hepatocellular Carcinoma) | - | Lenvatinib (10 mg/kg), anti-PD-1 Ab | 25 | Once daily for 4 weeks | Enhanced antitumor activity compared to monotherapy or dual therapy | [10] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: General workflow for a xenograft study using this compound.
Experimental Protocols
1. Preparation of this compound Formulation
-
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
Sterile, conical tubes
-
Vortex mixer
-
pH meter
-
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study.
-
Dissolve the this compound powder in 0.1 M HCl.[1]
-
Vortex thoroughly until the compound is completely dissolved.
-
The administration volume should be calculated based on the body weight of each mouse (e.g., 0.1 mL/10 g body weight).[1]
-
Prepare fresh daily or as per stability data.
-
2. Animal Handling and Tumor Inoculation
-
Materials:
-
Appropriate cancer cell line (e.g., ECC10, HepG2)
-
Immunocompromised mice (e.g., male nude mice, CAnN.Cg-Foxn1nu/CrlCrlj)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (e.g., 27-gauge)
-
-
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 1.0 × 10^6 – 1.4 × 10^7 cells per inoculation).[10]
-
Subcutaneously inject the cell suspension into the right flank of the mice.[10]
-
Monitor the mice for tumor growth.
-
3. Dosing and Monitoring
-
Materials:
-
Prepared this compound formulation
-
Vehicle control (0.1 M HCl)
-
Oral gavage needles
-
Calipers
-
Animal scale
-
-
Protocol:
-
Once tumors reach a predetermined average size (e.g., 150-220 mm³), randomize the mice into treatment and vehicle control groups.[1][8]
-
Record the initial tumor volume and body weight for each mouse. The tumor volume can be calculated using the formula: (Length × Width²) / 2.[10]
-
Administer this compound or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., once or twice daily).
-
Measure tumor dimensions and body weight twice weekly.[10]
-
Monitor the animals for any signs of toxicity.
-
4. Endpoint Analysis
-
Materials:
-
Dissection tools
-
Formalin or Optimal Cutting Temperature (OCT) compound
-
Materials for immunohistochemistry (IHC), Western blotting, or RNA extraction as required.
-
-
Protocol:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and weigh them.
-
For histological analysis, fix a portion of the tumor in formalin or embed in OCT for frozen sections.[1]
-
For molecular analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
Perform downstream analyses such as IHC for biomarkers (e.g., CD8+ T-cell infiltration), or gene expression analysis of Wnt signaling pathway-related genes.[1]
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 6. Facebook [cancer.gov]
- 7. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. eisaimedicalinformation.com [eisaimedicalinformation.com]
Application Notes & Protocols: E-7386 (Lenvatinib) in Combination with Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The agent E-7386, commercially known as Lenvatinib (LENVIMA®), is an orally administered, multiple-receptor tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antitumor activity, particularly through its potent anti-angiogenic effects.[1] Lenvatinib's mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[2][3]
Recent research has revealed that Lenvatinib also modulates the tumor microenvironment (TME), making it a prime candidate for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[3][4][5] This combination aims to synergistically enhance antitumor immunity by simultaneously targeting tumor angiogenesis and releasing the brakes on the host immune system. These application notes provide an overview of the mechanism, preclinical and clinical data, and key experimental protocols for studying the combination of Lenvatinib with immunotherapy.
Note: The code this compound has also been assigned to a newer, experimental CBP/β-catenin interaction inhibitor being tested in combination with Lenvatinib.[6][7] This document focuses on Lenvatinib (the original this compound) in combination with immunotherapy.
Mechanism of Action: Synergy of Lenvatinib and Immunotherapy
Lenvatinib exerts its effects on both tumor cells and the TME. Its primary anti-angiogenic action reduces the dense and abnormal vasculature of tumors.[1] This not only limits nutrient supply but also "normalizes" the remaining vessels, which can improve immune cell infiltration.[8]
Furthermore, Lenvatinib reshapes the immune landscape within the tumor. Preclinical studies have shown that it can decrease the population of immunosuppressive cells such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).[5][9] Concurrently, it promotes the infiltration and activation of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells, which are critical for attacking and destroying cancer cells.[4][10][11] By creating a more "immune-active" TME, Lenvatinib sensitizes tumors to the effects of ICIs like pembrolizumab (anti-PD-1), which work by restoring the tumor-killing function of exhausted T cells.[4][5]
References
- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lenvimahcp.com [lenvimahcp.com]
- 3. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib enhances antitumor immunity by promoting the infiltration of TCF1 + CD8 + T cells in HCC via blocking VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. E7386 enhances lenvatinib's antitumor activity in preclinical models and human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AACR 2017: Mechanism of PD-1/lenvatinib combo exposed, improving CR in mouse models - ecancer [ecancer.org]
- 10. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols for Measuring Wnt Pathway Inhibition by E-7386
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-7386 is an orally active small molecule that selectively inhibits the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][2][3] This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers.[2][4] By disrupting the β-catenin/CBP complex, this compound effectively modulates Wnt signaling, leading to the suppression of tumor growth.[2][5] These application notes provide detailed protocols for researchers to measure the inhibitory effects of this compound on the Wnt pathway.
Mechanism of Action of this compound
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[4] In the "on" state of the pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, such as CBP, to initiate the transcription of Wnt target genes like AXIN2, c-MYC, and CCND1 (encoding Cyclin D1).[4][6][7] this compound specifically targets the interaction between β-catenin and CBP, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of these target genes.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Wnt pathway activity as determined by various assays.
Table 1: In Vitro IC50 Values of this compound in TCF/LEF Reporter Assays
| Cell Line | Wnt Pathway Stimulus | IC50 (µM) | Reference |
| HEK293 | LiCl | 0.0484 | [8] |
| ECC10 | Endogenous (APC mutation) | 0.0147 | [8] |
| HEK-293 | LiCl | 0.055 | [9] |
| MDA-MB-231 | LiCl | 0.073 | [9] |
Table 2: Effect of this compound on Wnt Target Gene Expression
| Gene | Cell Line/Model | This compound Concentration/Dose | Change in Expression | Reference |
| AXIN2 | ApcMin/+ mice whisker follicle | 8.5 - 50 mg/kg | Significantly changed | [2] |
| CCND1 | ECC10 xenograft | 50 mg/kg | Decreased | [3] |
| WISP1 | ECC10 xenograft | 50 mg/kg | Increased | [3] |
| VLDLR | Colorectal cancer organoids | 100 nM | Modified | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to measure Wnt pathway inhibition by this compound.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. The TOPflash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene.[11][12] A FOPflash plasmid with mutated TCF/LEF sites is used as a negative control.[11]
Materials:
-
Cells with an active Wnt pathway (e.g., HEK293 stimulated with Wnt3a or LiCl, or cancer cell lines with APC mutations like SW480 or ECC10)
-
TOPflash and FOPflash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
-
This compound
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.
-
Plot the normalized TOP/FOP ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This method quantifies the mRNA levels of Wnt target genes to assess the downstream effects of this compound. Key target genes include AXIN2, c-MYC, and CCND1.[4][6][7] AXIN2 is a particularly robust marker as it is a direct target of the Wnt/β-catenin pathway and is involved in a negative feedback loop.[6][13]
References
- 1. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 2. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eisai.com [eisai.com]
- 6. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of c-Myc and Cyclin D1 by JCV T-Antigen and β-catenin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. jcancer.org [jcancer.org]
- 13. Wnt signaling in cancer: from biomarkers to targeted therapies and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E-7386 in the Study of β-catenin Mediated Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
E-7386 is an orally bioavailable, small-molecule inhibitor that selectively targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and cellular processes like proliferation and differentiation.[1][2][3] Aberrant activation of Wnt/β-catenin signaling is a hallmark of various cancers, often due to mutations in pathway components like Adenomatous Polyposis Coli (APC) or β-catenin itself.[1][4]
The primary mechanism of action for this compound involves the inhibition of the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][4][5] In a hyperactive Wnt pathway, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with co-activators like CBP to drive the transcription of target genes responsible for cell growth and proliferation.[1] By preventing the β-catenin/CBP interaction, this compound effectively suppresses the transcription of these target genes, thereby inhibiting tumor cell growth.[1] This makes this compound a valuable tool for investigating the downstream effects of Wnt/β-catenin signaling and a potential therapeutic agent in cancers with activated Wnt pathways.[2][6]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate and enter the nucleus. There, it binds to TCF/LEF transcription factors and recruits co-activators like CBP to initiate gene transcription. This compound blocks the recruitment of CBP by β-catenin.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following table summarizes the quantitative data on this compound's potency and effective doses from various preclinical studies.
| Parameter | Cell Line / Model | Value | Comments | Reference |
| IC₅₀ | HEK293 (TCF/LEF Reporter Assay) | 0.0484 µmol/L (48.4 nM) | This compound was more potent than ICG-001 (IC₅₀: 3.31 µmol/L) and C-82 (IC₅₀: 0.356 µmol/L) in this assay. | [3][6] |
| IC₅₀ | ECC10 Gastric Cancer (TCF/LEF Reporter) | 0.0147 µmol/L (14.7 nM) | Demonstrates high potency in an APC-mutated cancer cell line. | [3][6] |
| IC₅₀ | Unspecified Cancer Cell Lines | 55 nmol/L and 73 nmol/L | Reported in a 2017 conference abstract. | [7] |
| IC₅₀ | SW480 (Survivin/Luciferase Reporter) | > 500 nM | A comparative study suggested lower potency and a limited dose response in this specific assay. | [8] |
| In Vivo Dose | ApcMin/+ Mouse Model | 6.25 - 50 mg/kg (p.o., bid) | Dose-dependently reduced the number of intestinal polyps. | [6] |
| In Vivo Dose | ECC10 Xenograft Model | 12.5 - 50 mg/kg (p.o., bid) | Significantly inhibited tumor growth in a dose-dependent manner without marked body weight loss. | [6] |
| In Vivo Dose | MMTV-Wnt1 Syngeneic Model | 12.5 - 50 mg/kg (p.o., bid) | Showed clear antitumor activity and increased infiltration of CD8⁺ T cells into tumors. | [6] |
| In Vivo Dose | CRC Organoid PDX Model | 50 mg/kg (p.o., bid) | Used for in vivo validation of molecular changes observed in vitro. | [9] |
| In Vivo Dose | RAG and HepG2 Models (Combination) | 25 mg/kg (p.o., qd) | Used in combination studies with Lenvatinib and/or anti-PD-1 antibody. | [10][11] |
p.o. = per os (by mouth); bid = bis in die (twice a day); qd = quaque die (once a day)
Experimental Workflow
The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on a cancer cell line with an active Wnt/β-catenin pathway.
References
- 1. Facebook [cancer.gov]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. eisai.com [eisai.com]
- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. eisaimedicalinformation.com [eisaimedicalinformation.com]
Application of E-7386 in Organoid Cultures: A Detailed Guide for Researchers
Application Notes
Introduction
E-7386 is an orally bioavailable small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) are common.[2][3][4] this compound functions by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[5][6][7] This inhibition prevents the transcription of Wnt target genes, many of which are involved in cell proliferation and survival, thereby suppressing tumor growth.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including xenografts and patient-derived organoids.[2][3]
Patient-derived organoids (PDOs) have emerged as powerful preclinical models in cancer research. These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more physiologically relevant system for drug screening and personalized medicine compared to traditional two-dimensional cell cultures. The application of this compound in organoid cultures provides a valuable platform to investigate its efficacy in a patient-specific context and to explore the intricacies of Wnt/β-catenin signaling in a more complex, in vitro tumor model.
Mechanism of Action
This compound specifically inhibits the protein-protein interaction between β-catenin and CBP.[6][7] In a healthy cell, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and recruits coactivators, most notably CBP and p300, to initiate the transcription of target genes.
In many cancers, mutations in pathway components lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell growth and proliferation. This compound acts downstream in this pathway, directly preventing the recruitment of CBP by nuclear β-catenin.[6] This blockade of the β-catenin/CBP interaction effectively silences the transcription of Wnt target genes, even in the presence of upstream mutations.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines and its effect on gene expression in colorectal cancer organoids.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK293 | Embryonic Kidney | 0.0484 | [5] |
| ECC10 | Gastric Cancer | 0.0147 | [5] |
| SW480 | Colorectal Cancer | > 0.5 | [8] |
| MDA-MB-231 | Breast Cancer | 0.073 | [9][10] |
Table 2: Effect of this compound (100 nM) on Gene Expression in Colorectal Cancer Organoids
| Gene | Change in Expression | Function | Reference |
| ASNS | Upregulated | Amino acid metabolism | [11] |
| PSAT1 | Upregulated | Amino acid metabolism | [11] |
| PHGDH | Upregulated | Amino acid metabolism | [11] |
| PCK2 | Upregulated | Glucose metabolism | [11] |
| ULBP1 | Upregulated | NK cell-mediated cytotoxicity | [4] |
| VLDLR | Upregulated | Wnt/β-catenin signaling modification | [4] |
| GRPEL1 | Downregulated | Not specified | [11] |
| HDAC2 | Downregulated | Histone modification | [11] |
| FDPS | Downregulated | Cholesterol biosynthesis | [11] |
Experimental Protocols
Protocol 1: Generation and Culture of Colorectal Cancer Patient-Derived Organoids (PDOs)
This protocol outlines the basic steps for establishing and maintaining PDOs from fresh patient tumor tissue.
Materials:
-
Fresh colorectal cancer tissue
-
Basal Culture Medium (Advanced DMEM/F12, 10 mM HEPES, 2 mM GlutaMAX, 1x N2 supplement, 1x B27 supplement, 1 mM N-acetylcysteine, 50 ng/mL murine EGF, 1 µg/mL R-spondin1, 100 ng/mL Noggin)
-
Digestion Buffer (Basal Culture Medium with 2.5% FBS, 200 U/mL collagenase type IV, 125 µg/mL dispase type II)
-
Matrigel® (Corning)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Fetal Bovine Serum (FBS)
-
Cell culture plates (24-well)
-
Sterile surgical instruments
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with ice-cold PBS to remove any debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile surgical instruments.
-
-
Digestion:
-
Transfer the minced tissue to a tube containing Digestion Buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.
-
Neutralize the digestion by adding an equal volume of Basal Culture Medium with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Matrigel®.
-
Plate 50 µL domes of the Matrigel®/cell suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
-
Organoid Culture:
-
Gently add 500 µL of pre-warmed Basal Culture Medium to each well.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
-
Passaging:
-
When organoids become dense, they can be passaged.
-
Mechanically disrupt the Matrigel® domes and collect the organoids.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the organoid fragments in fresh Matrigel® and re-plate as described in step 3.
-
Protocol 2: this compound Treatment and Viability Assessment of PDOs
This protocol describes a method for treating established PDOs with this compound and assessing cell viability.
Materials:
-
Established colorectal cancer PDOs in 24-well plates
-
This compound stock solution (in DMSO)
-
Basal Culture Medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in Basal Culture Medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assay:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent directly to each well.
-
Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound application in patient-derived organoids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 3. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E-7386 Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-7386 is an orally bioavailable small molecule inhibitor that targets the interaction between β-catenin and CREB-binding protein (CBP).[1][2][3][4] This interaction is a critical step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.[3][5] By disrupting the β-catenin/CBP complex, this compound effectively modulates Wnt signaling, leading to the suppression of tumor growth.[3][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a single agent and in combination with other anti-cancer therapies, including immune checkpoint inhibitors and tyrosine kinase inhibitors.[4][5][6]
These application notes provide a comprehensive overview of the administration of this compound in various animal cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their preclinical studies.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound inhibits the Wnt signaling pathway by preventing the binding of β-catenin to the transcriptional co-activator CBP.[2][5] In a healthy cell, β-catenin levels are kept low by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to transcription factors and co-activators like CBP to initiate the transcription of target genes involved in cell proliferation and survival.[3] In many cancers, mutations in genes like APC lead to the constitutive activation of this pathway.[1][7] this compound specifically targets the downstream interaction of β-catenin and CBP, making it a potential therapeutic for cancers with aberrant Wnt signaling.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 3. Facebook [cancer.gov]
- 4. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eisai.com [eisai.com]
- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 7. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
Troubleshooting & Optimization
E-7386 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of E-7386, a potent and selective inhibitor of the CBP/β-catenin interaction. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor that selectively targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin.[1][2][3] By disrupting this interaction, this compound modulates the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][4] This inhibition prevents the transcription of Wnt target genes that are involved in cell proliferation and survival.[4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to use a new, anhydrous (hygroscopic) bottle of DMSO, as absorbed moisture can significantly decrease the solubility of this compound.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. For example, a 10 mM or 20 mM stock solution can be prepared.[4][7] To aid dissolution, sonication and gentle warming (to 37°C) can be employed. Always ensure the compound is fully dissolved before use.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years, or at -20°C for shorter periods (up to 1 year).
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including solvent quality, temperature changes, or exceeding the solubility limit in your working solution. Please refer to the detailed troubleshooting guide and workflow diagram below for a step-by-step approach to resolving this issue.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 - 125 | ~138 - 172 | Use of fresh, anhydrous DMSO and sonication is recommended. |
| Methanol | 250 | ~344 | Sonication is recommended. |
| Ethanol | 100 | ~138 | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 725.86 g/mol
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a dry environment. |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 7.26 mg of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO. For 7.26 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. It is critical to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solution to your cell cultures and mix gently.
Protocol 3: Formulation of this compound for In Vivo Oral Administration
This protocol describes the preparation of a common vehicle for oral gavage in mouse models.[4][8]
-
Prepare Stock Solution: Start with a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation: In a sterile tube, sequentially add the following components, ensuring each is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
-
Add this compound Stock: Add the required volume of the this compound DMSO stock to the vehicle. For example, to achieve a final concentration of 2 mg/mL, add 100 µL of a 20 mg/mL DMSO stock to 900 µL of the PEG300/Tween-80 mixture.
-
Add Saline: Add 45% (by final volume) of sterile saline to the mixture and vortex thoroughly to create a clear solution or a fine suspension.
-
Administration: The final formulation should be administered shortly after preparation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting this compound precipitation issues.
Detailed Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
-
Possible Cause 1: The DMSO has absorbed moisture from the atmosphere, reducing its solvating power for hydrophobic compounds like this compound.
-
Solution: Discard the old DMSO and use a new, unopened bottle of anhydrous, cell culture-grade DMSO.
-
-
Possible Cause 2: Insufficient energy to break the crystal lattice of the solid compound.
-
Solution: After adding DMSO, vortex the solution vigorously. If solids persist, place the vial in a sonicating water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
-
Possible Cause 3: The concentration is too high, exceeding the solubility limit.
-
Solution: Re-calculate the required volume of DMSO to ensure you are not exceeding the solubility limit of ~125 mg/mL.
-
Issue 2: this compound Precipitates When Added to Cell Culture Medium
-
Possible Cause 1: Poor mixing upon dilution. When a concentrated DMSO stock is added to an aqueous environment, the compound can rapidly come out of solution if not dispersed quickly.
-
Solution: Add the DMSO stock dropwise to the culture medium while the medium is being vortexed or stirred to ensure rapid and even distribution.
-
-
Possible Cause 2: The final concentration in the medium is too high. While soluble in DMSO, this compound has very low aqueous solubility.
-
Solution: Review your experimental design to see if a lower final concentration is feasible. The IC50 values for this compound are in the nanomolar range for many cell lines, so high concentrations may not be necessary.[4]
-
-
Possible Cause 3: Interaction with components in the serum or medium. Proteins and salts in the culture medium can sometimes cause small molecules to precipitate.[9][10]
-
Solution: Try pre-diluting the DMSO stock in a small volume of medium before adding it to the main culture volume. If using serum-free medium, be aware that the absence of proteins can sometimes exacerbate precipitation of hydrophobic compounds.[10]
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure that stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, do so freshly for each experiment.
-
-
Possible Cause 2: Inaccurate concentration due to incomplete dissolution or precipitation.
-
Solution: Before each use, visually inspect your stock solution for any signs of precipitation. If it has been stored at -20°C, you may need to gently warm and vortex it to ensure it is fully in solution.
-
-
Possible Cause 3: Adsorption to plasticware. Hydrophobic compounds can sometimes stick to the walls of pipette tips and tubes.
-
Solution: Use low-retention plasticware for preparing and diluting your this compound solutions. When performing dilutions, rinse the pipette tip in the destination solution to ensure complete transfer.
-
References
- 1. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB suppression synergizes with E7386, an inhibitor of CBP/β-catenin interaction, to block proliferation of patient-derived colon cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Culture Academy [procellsystem.com]
Technical Support Center: E-7386 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using E-7386 in cellular assays. The information is based on published literature and addresses potential discrepancies between the expected on-target effects and observed experimental outcomes, with a focus on possible off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is described as an orally available small molecule inhibitor of the protein-protein interaction between CREB-binding protein (CBP) and β-catenin.[1][2][3] This interaction is a critical step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By inhibiting this interaction, this compound is expected to suppress the transcription of Wnt target genes, thereby inhibiting the growth of cancer cells dependent on this pathway.[1][2][3]
Q2: I am observing higher than expected cytotoxicity with this compound in my cell line. Is this a known issue?
Yes, unexpected cytotoxicity has been reported for this compound, and it has been suggested that this may not be consistent with the effects of other known specific inhibitors of the CBP/β-catenin interaction.[4][5] This observation has led to the hypothesis that this compound may have off-target effects that contribute to its cytotoxic profile.
Q3: My gene expression analysis (RNA-seq, qPCR) after this compound treatment shows a pattern that is different from what I expected for a Wnt signaling inhibitor. Why might this be?
Global transcriptional profiling studies have indicated that the gene expression changes induced by this compound are significantly different from those caused by well-established, specific CBP/β-catenin inhibitors like ICG-001 and C82.[4] This suggests that this compound may influence transcriptional programs independent of the Wnt/β-catenin pathway, likely through off-target interactions. One study in colorectal cancer organoids noted that this compound treatment led to marked changes in the expression of genes involved in glucose and amino acid metabolism, as well as those stimulating natural killer cell-mediated cytotoxicity.[6]
Q4: In my co-immunoprecipitation (Co-IP) experiment, this compound did not appear to disrupt the CBP/β-catenin interaction as expected. Is there an explanation for this?
Contradictory results have been published regarding the effect of this compound on the CBP/β-catenin complex. While some studies have shown that this compound can decrease the interaction between CBP and β-catenin in a dose-dependent manner, another study reported that treatment with this compound actually led to an increase in β-catenin associated with CBP and a decrease in β-catenin associated with the related protein p300.[2][4] This latter finding is inconsistent with the proposed mechanism of action and points towards a more complex or alternative mechanism.
Q5: Are there any known resistance mechanisms to this compound?
In patient-derived colon cancer spheroids, resistance to this compound has been associated with the activation of the NF-κB signaling pathway.[3] It has been shown that inhibiting the NF-κB pathway can act synergistically with this compound to block the proliferation of resistant spheroids.[3] This suggests that activation of parallel survival pathways may compensate for the effects of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High level of cytotoxicity in cell lines not known to be Wnt-dependent. | This compound may have off-target cytotoxic effects unrelated to the Wnt/β-catenin pathway. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. 2. As a control, compare the cytotoxic profile of this compound to that of other, more specific CBP/β-catenin inhibitors (e.g., ICG-001, C82) if available. 3. Consider using a lower concentration of this compound in combination with other agents, such as an NF-κB inhibitor, which has been shown to have synergistic effects.[3] |
| Unexpected changes in gene expression profiles. | This compound may be modulating transcription through off-target mechanisms. | 1. Carefully analyze your RNA-sequencing or microarray data for enrichment of pathways other than Wnt signaling. 2. Validate key gene expression changes with qPCR. 3. Compare your gene expression signature with publicly available datasets for this compound and other Wnt pathway inhibitors to identify common and divergent transcriptional responses. |
| TCF/LEF reporter assay shows weak or inconsistent inhibition. | The effect of this compound on the Wnt pathway may be cell-context dependent or influenced by off-target effects. | 1. Ensure your TCF/LEF reporter cell line is responsive to known Wnt pathway activators (e.g., Wnt3a conditioned media, GSK3β inhibitors like CHIR99021) and inhibitors. 2. Titrate this compound across a wide range of concentrations. 3. Consider that off-target effects at higher concentrations may confound the reporter assay results. |
| Co-immunoprecipitation results are inconsistent with CBP/β-catenin disruption. | This compound may not be a direct and specific inhibitor of the CBP/β-catenin interaction in all cellular contexts. | 1. Optimize your Co-IP protocol, including lysis buffer conditions and antibody concentrations. 2. Include positive and negative controls (e.g., treatment with a known specific inhibitor, or IgG control for immunoprecipitation). 3. Be aware that published data suggests this compound may paradoxically increase CBP/β-catenin association in some settings.[4] |
Quantitative Data Summary
Table 1: On-Target Activity of this compound in Cellular Assays
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 | TCF/LEF Reporter Assay | IC50 | 0.0484 µM | [2] |
| ECC10 | TCF/LEF Reporter Assay | IC50 | 0.0147 µM | [2] |
Table 2: Comparative IC50 Values of Wnt/β-catenin Signaling Inhibitors in a TCF/LEF Reporter Assay (HEK293 cells)
| Compound | IC50 | Reference |
| This compound | 0.0484 µM | [2] |
| ICG-001 | 3.31 µM | [2] |
| C-82 | 0.356 µM | [2] |
Experimental Protocols
TCF/LEF Reporter Assay
This protocol is a representative method for assessing the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and other compounds for testing.
-
Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the TCF/LEF reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound or other test compounds for 1-2 hours.
-
Stimulate the Wnt pathway by adding a pre-determined concentration of Wnt3a conditioned medium or LiCl to the wells. Include appropriate vehicle controls.
-
Incubate for an additional 6-24 hours.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) of CBP and β-catenin
This protocol outlines a general procedure to assess the interaction between endogenous CBP and β-catenin.
Materials:
-
SW480 or other suitable cancer cell line with active Wnt signaling.
-
Cell culture reagents.
-
This compound and control compounds.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibodies: anti-CBP for immunoprecipitation, anti-β-catenin for immunoblotting, and control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with the anti-CBP antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-β-catenin antibody.
-
Analyze an aliquot of the input lysate to confirm the presence of β-catenin.
Visualizations
Caption: Intended mechanism of this compound on the Wnt/β-catenin pathway.
Caption: Logic diagram for troubleshooting unexpected this compound cytotoxicity.
Caption: Workflow for analyzing gene expression changes induced by this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. scribd.com [scribd.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
Optimizing E-7386 treatment duration in vitro
Welcome to the technical support resource for the in vitro application of E-7386, a potent and selective small molecule inhibitor of the CBP/β-catenin interaction. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their experiments and confidently interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by specifically disrupting the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[2] This prevents the formation of the active transcription complex on Wnt-responsive elements (WREs) in the DNA, thereby inhibiting the expression of downstream target genes like c-Myc and AXIN2, which are involved in cell proliferation and survival.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with aberrant activation of the Wnt/β-catenin signaling pathway. This is common in many colorectal cancer (CRC) cell lines, which often harbor mutations in genes like Adenomatous Polyposis Coli (APC).[5] Efficacy has also been demonstrated in gastric cancer and hepatocellular carcinoma models with activated Wnt signaling.[6][7]
Q3: How should I prepare and store this compound for in vitro use?
A3: For in vitro studies, this compound should be prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).[8] For example, a 20 mM stock solution can be prepared. This stock should be stored at -20°C or -80°C for long-term stability. For experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What is the difference between this compound and other Wnt inhibitors like ICG-001?
A4: this compound, like ICG-001, targets the interaction between β-catenin and CBP.[8] However, studies have shown that this compound can inhibit TCF/LEF luciferase reporter activity at lower concentrations than ICG-001, suggesting higher potency in certain assay systems.[9]
Optimizing this compound Treatment Duration
The optimal treatment duration depends on the experimental endpoint. Inhibition of Wnt signaling is an early event, while downstream effects like apoptosis and changes in cell viability occur later.
Timeline of this compound Effects
| Experimental Readout | Typical Timeframe | Notes |
| Wnt Signaling Inhibition | ||
| ↓ TCF/LEF Reporter Activity | 6 - 24 hours | A rapid and direct measure of target engagement. Significant inhibition is often observed as early as 6 hours.[8] |
| ↓ Acetylated β-catenin | 2 - 6 hours | A very early biochemical marker of CBP/β-catenin interaction disruption.[9] |
| ↓ Target Gene mRNA (AXIN2, c-Myc) | 24 - 48 hours | Measures the transcriptional consequences of pathway inhibition. |
| Cellular Phenotypes | ||
| ↓ Cell Viability / Proliferation | 48 - 96 hours | Requires longer incubation for the effects of gene expression changes to manifest as reduced cell numbers. |
| ↑ Apoptosis (Annexin V, Caspases) | 36 - 72 hours | Apoptosis is a downstream consequence of sustained pathway inhibition. |
Experimental Workflow for Optimization
The following workflow is recommended for determining the optimal this compound concentration and treatment duration for your specific cell line and assay.
Caption: A stepwise workflow for determining optimal this compound dose and time.
Troubleshooting Guide
Issue 1: No significant decrease in TCF/LEF (TOPflash) reporter activity.
This is a common issue when first establishing an assay for a Wnt inhibitor.
Caption: A decision tree for troubleshooting low Wnt reporter inhibition.
Issue 2: High variability in cell viability (IC50) results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure cells are in the exponential growth phase and are seeded as a single-cell suspension. Use a consistent number of cells for all experiments and allow 24 hours for attachment before adding the compound.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and reduce evaporation.
-
-
Possible Cause: Suboptimal treatment duration.
-
Solution: For viability, a longer treatment time (e.g., 72-96 hours) is often required. If the duration is too short, the full cytotoxic effect may not be observed.[10]
-
Issue 3: I see Wnt pathway inhibition, but no change in cell viability.
-
Possible Cause: Cell line is not dependent on Wnt signaling for survival.
-
Solution: While the pathway may be active, it might not be the primary driver of proliferation in your chosen cell line. Confirm the dependence of your cell line on Wnt signaling through literature or by using genetic knockdowns (e.g., β-catenin siRNA).
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: The downstream effects on cell viability and apoptosis take longer to manifest than direct target inhibition. Extend the treatment duration to 72 or 96 hours and re-assess.
-
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Materials:
-
HEK293 cells (or other easily transfectable cell line)
-
TCF/LEF Reporter Plasmid (e.g., TOPflash) containing Firefly luciferase[11]
-
Control plasmid with a constitutive Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned media or LiCl (for stimulating pathway if baseline is low)[8]
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
Methodology:
-
Seeding: Seed 30,000 HEK293 cells per well into a 96-well plate and incubate overnight.[11]
-
Transfection: Co-transfect cells with the TCF/LEF Firefly luciferase reporter and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubation: Incubate for 24 hours to allow for reporter expression.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). If needed, stimulate the pathway with Wnt3a or LiCl at this time.
-
Incubation: Treat cells for the desired duration. For this compound, a 6-hour incubation is often sufficient to see significant inhibition.[8][9]
-
Lysis & Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log of this compound concentration to determine the IC50.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol assesses changes in the protein levels of β-catenin or its downstream targets.
Materials:
-
Wnt-dependent cell line (e.g., ECC10, SW480)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-β-catenin, anti-acetyl-β-catenin, anti-c-Myc, anti-AXIN2, anti-GAPDH)[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound or vehicle for the desired time (e.g., 2 hours for acetylated β-catenin, 24-48 hours for total protein changes).[8]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[12]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply the chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensity relative to the loading control (GAPDH).
Reference Data
In Vitro IC50 Values for this compound
The following table summarizes reported IC50 values for this compound in different assays and cell lines. Note that values can vary based on experimental conditions.
| Cell Line | Assay Type | Treatment Duration | IC50 Value (µM) |
| HEK293 | TCF/LEF Reporter | 6 hours | 0.0484[8] |
| ECC10 | TCF/LEF Reporter | 6 hours | 0.0147[8] |
| Various | Wnt/β-catenin Pathway | Not Specified | 0.055 - 0.073[13] |
| CRC Organoids | Cell Viability | Not Specified | ~0.100 (100 nM)[5] |
Signaling Pathway Diagram
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.
Caption: this compound blocks the interaction between β-catenin and CBP in the nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 3. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 4. NF-κB suppression synergizes with E7386, an inhibitor of CBP/β-catenin interaction, to block proliferation of patient-derived colon cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1b study of E7386, a CREB-binding protein (CBP)/β-catenin interaction inhibitor, in combination with lenvatinib in patients with advanced hepatocellular carcinoma. - ASCO [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
Troubleshooting E-7386 toxicity in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering toxicity in animal studies with E-7386, a selective inhibitor of the CREB-binding protein (CBP)/β-catenin interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active small molecule that selectively inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2][3] This disruption modulates the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[1][2][3]
Q2: What are the reported dose-limiting toxicities of this compound in clinical trials?
A2: In human clinical trials, dose-limiting toxicities (DLTs) for this compound have included decreased appetite, nausea, and vomiting at a dose of 160 mg twice daily.[1][4] When administered in combination with lenvatinib, Grade 3 maculopapular rash and Grade 5 acute kidney injury were observed as DLTs at a dose of 120 mg twice daily.[5]
Q3: Is there any information on the preclinical safety profile of this compound?
A3: Publicly available preclinical toxicology data for this compound is limited. However, studies in mouse models have provided some insights. In an ECC10 xenograft model, this compound administered at doses of 12.5, 25, or 50 mg/kg for 14 days did not lead to significant changes in body weight.[2] Similarly, in ApcMin/+ mice, oral administration of this compound at doses up to 50 mg/kg twice daily for 10 cycles (5 days on/2 days off) did not result in marked body weight loss.[2][6] For other CBP/β-catenin inhibitors, such as PRI-724, the active agent derived from the prodrug C82, a no-observed-adverse-effect-level (NOAEL) of 120 mg/kg/day was established in dogs after a 28-day continuous infusion.[7]
Q4: What are the expected therapeutic effects of this compound in animal models?
A4: In preclinical studies, this compound has demonstrated antitumor activity in models with activated Wnt/β-catenin signaling.[1][2] It has been shown to inhibit tumor growth in a human gastric cancer xenograft model and suppress polyp formation in the intestines of ApcMin/+ mice.[2][6]
Troubleshooting Guides
This section provides guidance on how to address specific toxicities that may be observed during animal studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Causes and Solutions:
-
Dose-Related Toxicity: The administered dose of this compound may be too high for the specific animal model, strain, or age.
-
Recommendation: Perform a dose-range finding study to determine the maximum tolerated dose (MTD). If unexpected mortality occurs, reduce the dose in subsequent cohorts.
-
-
Off-Target Effects: While this compound is a selective inhibitor, off-target effects can never be fully excluded.
-
Recommendation: Conduct comprehensive toxicological assessments, including histopathology of major organs, to identify potential off-target toxicities.
-
-
Vehicle-Related Toxicity: The vehicle used to formulate this compound may be causing adverse effects.
-
Recommendation: Include a vehicle-only control group in your study design to differentiate between vehicle and compound-related toxicities.
-
Issue 2: Gastrointestinal Toxicity (Decreased Appetite, Weight Loss, Diarrhea)
Possible Causes and Solutions:
-
On-Target Wnt Pathway Inhibition: The Wnt/β-catenin pathway is crucial for intestinal homeostasis. Inhibition of this pathway can lead to gastrointestinal side effects.
-
Recommendation: Monitor food and water intake and body weight daily. Consider providing supportive care such as dietary supplements or hydration. If severe, a dose reduction or temporary discontinuation of treatment may be necessary.
-
-
Direct Irritation: The compound formulation may cause direct irritation to the gastrointestinal tract.
-
Recommendation: Evaluate different formulations or routes of administration if possible.
-
Issue 3: Skin Abnormalities (Rash, Dermatitis)
Possible Causes and Solutions:
-
Immune-Mediated Reaction: As observed in clinical trials, skin rashes can be a side effect.
-
Recommendation: Perform regular skin examinations. In case of skin abnormalities, consider collecting skin biopsies for histopathological analysis. Depending on the severity, dose modification may be required.
-
Issue 4: Renal Toxicity (Elevated Kidney Markers, Abnormal Urinalysis)
Possible Causes and Solutions:
-
Compound-Induced Nephrotoxicity: Although reported in a combination therapy trial, the potential for this compound to contribute to renal toxicity should be considered.
-
Recommendation: Monitor renal function through regular blood and urine analysis (e.g., BUN, creatinine, urinalysis). If signs of renal toxicity are observed, conduct histopathological examination of the kidneys.
-
Data Presentation
Table 1: Summary of Potential this compound Toxicities and Monitoring Parameters in Animal Studies
| Potential Toxicity | Species/Model | Observed Effect/Clinical Sign | Recommended Monitoring Parameters |
| General | Mouse | No significant body weight loss at doses up to 50 mg/kg/day[2][6] | Daily clinical observations, body weight, food and water consumption |
| Gastrointestinal | Human (Clinical) | Decreased appetite, nausea, vomiting[1][4] | Body weight, food intake, fecal consistency |
| Dermatological | Human (Clinical) | Maculopapular rash[5] | Regular skin and coat examination |
| Renal | Human (Clinical, in combination) | Acute kidney injury[5] | Serum BUN and creatinine, urinalysis, kidney histopathology |
Experimental Protocols
Protocol 1: General Toxicology Assessment in Rodents
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups: Include a vehicle control group and at least three dose levels of this compound.
-
Administration: Administer this compound orally (gavage) at the desired frequency and duration.
-
Monitoring:
-
Daily: Clinical observations (activity, posture, etc.), body weight, food and water consumption.
-
Weekly: Detailed clinical examination.
-
At Termination: Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
-
-
Endpoint Analysis:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Panels for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant markers.
-
Histopathology: Microscopic examination of fixed tissues (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, skin).
-
Mandatory Visualization
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: A general workflow for troubleshooting toxicity in animal studies.
Caption: A decision tree for troubleshooting specific toxicities.
References
- 1. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming resistance to E-7386 in cancer cells
Welcome to the technical support center for E-7386. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally active small-molecule inhibitor that selectively targets the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2][3] By disrupting this interaction, this compound modulates the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[1][3][4] This inhibition prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and differentiation.[3]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated antitumor activity in preclinical models of cancers with activated Wnt/β-catenin signaling.[1][4] This includes models of gastric cancer, colorectal cancer, and mouse mammary tumors.[1][4] Clinical studies have been initiated for this compound in patients with advanced solid tumors, including colorectal cancer.[2]
Q3: What is the rationale for using this compound in combination with other therapies?
A3: The rationale for combination therapy is to overcome resistance and enhance antitumor activity. For instance, aberrant Wnt/β-catenin signaling can contribute to immune evasion.[1][4] this compound can modulate the tumor immune microenvironment, for example, by inducing the infiltration of CD8+ T cells into tumor tissues.[1][4] This provides a strong basis for its combination with immune checkpoint inhibitors like anti-PD-1 antibodies, where it has shown synergistic antitumor effects.[1][4][5] Combination with tyrosine kinase inhibitors such as lenvatinib has also been shown to enhance antiangiogenic and antitumor activities.[6]
Q4: Are there known mechanisms of resistance to this compound?
A4: Yes, one identified mechanism of resistance to this compound is the activation of the NF-κB signaling pathway.[7] In colon cancer spheroids resistant to this compound, the NF-κB pathway was found to be activated, and combining this compound with an NF-κB inhibitor resulted in a synergistic effect, blocking proliferation and inducing cell cycle arrest.[7]
Troubleshooting Guides
Problem 1: Reduced or no significant decrease in cancer cell viability after this compound treatment.
Possible Cause: The cancer cell line used may have low or no dependence on the Wnt/β-catenin signaling pathway, or it may have intrinsic resistance mechanisms.
Troubleshooting Steps:
-
Verify Wnt Pathway Activation: Confirm that your cell line has an active Wnt/β-catenin pathway.
-
Experiment: Western Blot for active β-catenin or qPCR for Wnt target genes (e.g., CCND1, MYC).
-
-
Assess this compound Target Engagement: Ensure this compound is inhibiting the interaction between β-catenin and CBP in your experimental setup.
-
Experiment: Co-immunoprecipitation (Co-IP) of β-catenin and CBP.
-
-
Investigate Alternative Survival Pathways: The cancer cells might be relying on other signaling pathways for survival.
-
Experiment: RNA-sequencing or pathway analysis to identify upregulated survival pathways in the presence of this compound.
-
Problem 2: Development of acquired resistance to this compound after initial successful treatment.
Possible Cause: Cancer cells may have developed resistance through the activation of bypass signaling pathways, such as the NF-κB pathway.[7]
Troubleshooting Steps:
-
Generate this compound Resistant Cell Line: Culture cancer cells with gradually increasing concentrations of this compound over an extended period to select for a resistant population.
-
Profile Resistant Cells: Compare the gene and protein expression profiles of the resistant cells to the parental (sensitive) cells.
-
Experiment: RNA-sequencing to identify differentially expressed genes and pathways. A study on patient-derived colon cancer spheroids identified the activation of the NF-κB pathway as a resistance mechanism.[7]
-
Experiment: Western Blot to confirm the upregulation of key proteins in the identified resistance pathway (e.g., phosphorylated p65 for NF-κB).
-
-
Test Combination Therapy: Based on the profiling results, test this compound in combination with an inhibitor of the identified resistance pathway.
-
Experiment: Cell viability assays (e.g., MTS or CellTiter-Glo) with this compound alone, the new inhibitor alone, and the combination to assess for synergistic effects.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Wnt/β-catenin signaling) | HEK293 cells | 55 nmol/L | [8] |
| IC50 (Wnt/β-catenin signaling) | ECC10 cells | 73 nmol/L | [8] |
| Objective Response Rate (Phase 1) | Advanced Solid Tumors | 5.6% | [2] |
| Disease Control Rate (Phase 1) | Advanced Solid Tumors | 30.6% | [2] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Wnt Pathway Activation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against active β-catenin, total β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Co-Immunoprecipitation of β-catenin and CBP
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blot using an anti-CBP antibody.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Logical diagram of synergy between this compound and NF-κB inhibition.
References
- 1. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 6. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 7. NF-κB suppression synergizes with E7386, an inhibitor of CBP/β-catenin interaction, to block proliferation of patient-derived colon cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
Technical Support Center: Enhancing the Oral Bioavailability of E-7386
This technical support center is designed for researchers, scientists, and drug development professionals investigating the CBP/β-catenin inhibitor, E-7386. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your research with this compound.
Issue 1: Sub-optimal Plasma Exposure Despite High Oral Dose
-
Question: We are administering what should be a therapeutic dose of this compound orally in our animal models, but the resulting plasma concentrations are lower than expected. What are the potential causes and how can we address this?
-
Answer: Low oral bioavailability is a common hurdle for many small molecule inhibitors. For this compound, which was developed by improving the microsomal stability, membrane permeability, and solubility of a parent compound, sub-optimal exposure can still occur.[1] Potential causes include poor dissolution in the gastrointestinal (GI) tract, rapid first-pass metabolism, or efflux by transporters.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Formulation Enhancement: this compound's bioavailability is likely sensitive to its formulation. Consider the following strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an ASD can improve its dissolution rate and extent.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
-
Co-administration with Inhibitors: To investigate the impact of metabolism and efflux, consider co-administering this compound with known inhibitors of relevant cytochrome P450 enzymes or efflux transporters (e.g., P-glycoprotein) in a non-clinical setting.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles
-
Question: Our in vivo studies with this compound are showing significant variability in plasma concentrations between individual animals. What could be contributing to this, and how can we minimize it?
-
Answer: High PK variability is often linked to the formulation and the physiological state of the animals. For an orally administered compound like this compound, differences in gastric pH, GI motility, and food effects can lead to inconsistent absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food-related effects on GI physiology.
-
Dosing Vehicle: Use a consistent and well-characterized dosing vehicle for all experiments.
-
-
Optimize Formulation: A robust formulation can reduce the impact of physiological variability. An optimized SEDDS or ASD formulation can lead to more consistent in vivo performance compared to a simple suspension.
-
Increase Group Size: A larger number of animals per group can help to statistically manage inherent biological variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor that targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin.[1][2] This interaction is a critical step in the canonical Wnt signaling pathway. By disrupting this interaction, this compound inhibits the transcription of Wnt target genes, which are often dysregulated in various cancers.[3][4]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈FN₉O₄ | [5] |
| Molecular Weight | 725.9 g/mol | [6] |
| Predicted XLogP3 | 3.4 | [6] |
Q3: What are some starting points for developing a more bioavailable formulation of this compound?
A3: Based on its likely low aqueous solubility, several formulation strategies can be explored to enhance the oral bioavailability of this compound. The choice of strategy will depend on the specific properties of your drug substance and the desired release profile.
| Formulation Strategy | Principle | Key Experimental Steps |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Particle size analysis (e.g., laser diffraction), dissolution testing (USP apparatus II). |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a higher energy, more soluble amorphous form. | Polymer screening, solvent evaporation or melt extrusion, solid-state characterization (XRD, DSC), dissolution testing. |
| Self-Emulsifying Drug Delivery System (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract. | Excipient solubility screening, ternary phase diagram construction, globule size analysis, in vitro dispersion testing. |
Experimental Protocols
Protocol 1: Preparation and Characterization of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Solvent Evaporation Method: a. Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, dichloromethane). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film under vacuum to remove residual solvent.
-
Characterization: a. X-ray Diffraction (XRD): Confirm the amorphous nature of the dispersion (absence of sharp peaks). b. Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD. c. In Vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to that of the crystalline this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, ASD, or SEDDS) on the day of dosing.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. eisai.com [eisai.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C39H48FN9O4 | CID 91810345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating E-7386-Induced Side Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-7386 in vivo. It is crucial to note that "this compound" has been used to refer to two distinct compounds in scientific literature:
-
This compound (Eribulin Mesylate, Halaven®): A microtubule dynamics inhibitor.
-
This compound (IC-261): A selective inhibitor of the interaction between β-catenin and CREB-binding protein (CBP), modulating the Wnt/β-catenin signaling pathway.
This guide is separated into two sections to address the specific side effect profiles and mitigation strategies for each compound.
Section 1: this compound (Eribulin Mesylate) - Microtubule Dynamics Inhibitor
Eribulin mesylate primarily induces hematological toxicities (neutropenia) and peripheral neuropathy in in vivo models. Effective management of these side effects is critical for maintaining animal welfare and the integrity of experimental outcomes.
Troubleshooting Guide: Eribulin-Induced Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss (>15%) and lethargy in animals. | Drug toxicity, likely due to neutropenia and/or systemic illness. | Immediately assess animal health. Consider euthanasia if humane endpoints are met. For future cohorts, reduce the eribulin dose and increase monitoring frequency. |
| Signs of infection (e.g., hunched posture, rough coat, lethargy). | Myelosuppression leading to neutropenia and increased susceptibility to opportunistic infections. | Monitor complete blood counts (CBCs) regularly. If neutropenia is anticipated or observed, consider prophylactic broad-spectrum antibiotics. For established neutropenia, G-CSF administration can be considered to accelerate neutrophil recovery.[1][2][3][4] |
| Animals exhibit paw lifting, licking, or guarding behavior. | Peripheral neuropathy, a known dose-limiting toxicity of microtubule inhibitors.[5][6] | Assess for mechanical allodynia using the von Frey test. If significant neuropathy is detected, consider dose reduction or a less frequent dosing schedule in subsequent experiments. |
| Inconsistent tumor growth inhibition. | Suboptimal dosing due to toxicity-mandated dose reductions. | Optimize the dosing schedule. Intermittent dosing has been shown to be less toxic and more effective than daily dosing in preclinical models.[5] |
Frequently Asked Questions (FAQs): Eribulin
Q1: What are the most common side effects of eribulin in preclinical models?
A1: The most frequently reported side effects in animal models are neutropenia (a decrease in neutrophils, a type of white blood cell) and peripheral neuropathy.[5][6] These are consistent with the toxicities observed in clinical settings.
Q2: How can I monitor for eribulin-induced neutropenia in my mouse model?
A2: Regular monitoring of complete blood cell counts (CBCs) is essential. Blood can be collected via retro-orbital puncture or other appropriate methods for analysis using an automated hematology analyzer.[7][8][9] The neutrophil nadir (lowest point) is typically observed 5-10 days after administration of many chemotherapeutic agents.[10]
Q3: What is the recommended approach for mitigating severe neutropenia?
A3: If severe neutropenia is observed, a dose reduction of eribulin is recommended for subsequent treatments.[11] In cases of severe neutropenia, administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to stimulate the bone marrow to produce more neutrophils.[1][2] Prophylactic use of broad-spectrum antibiotics may also be considered to prevent opportunistic infections in neutropenic animals.[10][12]
Q4: How can I assess peripheral neuropathy in my animal models?
A4: Peripheral neuropathy can be assessed behaviorally using tests for mechanical allodynia, such as the von Frey test.[13][14] This test measures the withdrawal threshold of the animal's paw to a calibrated filament. Nerve conduction studies can also be performed to measure nerve damage more directly.[6]
Q5: Is there a way to reduce the risk of peripheral neuropathy?
A5: Preclinical studies suggest that eribulin may have a lower propensity to induce peripheral neuropathy compared to other microtubule inhibitors like paclitaxel.[5][6] If neuropathy is a concern, careful dose selection and monitoring are crucial. Dose reduction or adjustment of the treatment schedule may be necessary if signs of neuropathy appear.
Quantitative Data: Eribulin Dose-Response and Toxicity in Preclinical Models
| Animal Model | Eribulin Dose | Dosing Schedule | Observed Side Effects | Reference |
| Mouse (Breast Cancer Xenograft) | 0.05-1.0 mg/kg | Intermittent | Less neurotoxicity compared to paclitaxel. | [5] |
| Mouse (Osteosarcoma PDX) | 0.25, 0.5, 1 mg/kg | Days 1 and 4 of a 21-day cycle | Dose-dependent tumor activity; toxicity not detailed. | [15] |
| Mouse with preexisting neuropathy | 0.875 mg/kg (0.5 MTD) | Q2Dx3 | Limited additional deleterious effects on nerve conduction. | [6] |
| Hematologic cancer cell lines (in vitro) | 0.032–100 nM | 72h exposure | Dose- and time-dependent cytotoxicity. Minimal impact on normal leukocytes. | [11] |
Experimental Protocols: Eribulin
Protocol 1: Complete Blood Count (CBC) Monitoring in Mice
-
Blood Collection: Anesthetize the mouse using isoflurane. Collect approximately 200 µL of blood via retro-orbital puncture into an EDTA-coated microtainer tube.[8][9]
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[16] Keep the sample at room temperature and analyze within 2-6 hours of collection.[9]
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine the white blood cell count, neutrophil count, red blood cell count, platelet count, and other hematological parameters.[7][8]
-
Frequency: Perform baseline CBCs before the first eribulin dose. Monitor CBCs at the expected neutrophil nadir (around day 7-9 post-treatment) and before each subsequent dose.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least one hour.[13]
-
Filament Application: Starting with a low-force filament (e.g., 0.6g), apply the von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 1-2 seconds.[13]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method. If there is no response, use the next filament with a higher force. If there is a response, use the next lower force filament. Continue until at least 5 responses have been recorded around the 50% withdrawal threshold.[13][14]
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon or a suitable statistical software.
Visualization: Eribulin's Mechanism and Experimental Workflow
Section 2: this compound (CBP/β-catenin Inhibitor)
This novel oral anticancer agent modulates the Wnt/β-catenin signaling pathway. Preclinical and early clinical data suggest that the primary side effects are gastrointestinal, including decreased appetite, nausea, and vomiting.
Troubleshooting Guide: CBP/β-catenin Inhibitor-Induced Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Significant and rapid weight loss not attributable to tumor burden. | Decreased food and water intake due to drug-induced anorexia, nausea, or malaise. | Monitor food and water consumption daily. Provide highly palatable and softened food. Consider administration of an appetite stimulant. If weight loss is severe, consider dose reduction. |
| Pica behavior (eating of non-nutritive substances like bedding). | A common surrogate marker for nausea and vomiting in rodents. | This indicates significant gastrointestinal distress. Consider prophylactic administration of antiemetics (e.g., 5-HT3 receptor antagonists) before dosing. Evaluate the necessity of the current dose level. |
| Dehydration (e.g., skin tenting, sunken eyes). | Reduced fluid intake and/or vomiting/diarrhea. | Provide supplemental hydration (e.g., subcutaneous saline). Ensure easy access to water, possibly with hydrogels or sipper tubes. |
| Variability in drug exposure and efficacy. | Poor oral uptake due to gastrointestinal distress. | If oral gavage is used, ensure proper technique. If side effects are severe, consider if an alternative route of administration is feasible for the formulation. |
Frequently Asked Questions (FAQs): CBP/β-catenin Inhibitor
Q1: What are the expected side effects of the this compound CBP/β-catenin inhibitor in vivo?
A1: Based on early clinical trial data, the most common treatment-related adverse events are nausea, vomiting, and decreased appetite.[17][18] In combination with other agents like lenvatinib, maculopapular rash and acute kidney injury have been observed as dose-limiting toxicities.[19]
Q2: How can I monitor for nausea and vomiting in my rodent models, as they do not vomit?
A2: While rodents do not vomit, they exhibit other behaviors indicative of nausea, such as pica (the consumption of non-nutritive substances) and conditioned taste aversion. Monitoring for these behaviors can provide a surrogate measure of emesis.[20][21]
Q3: What strategies can be used to mitigate decreased appetite and weight loss?
A3: Management of cancer-associated anorexia and cachexia in animal models can be challenging. Strategies include providing highly palatable, energy-dense food. In some cases, appetite stimulants may be used, although their efficacy can vary.[22][23][24] It's also crucial to differentiate between weight loss due to drug toxicity and cancer cachexia.
Q4: Are there any known supportive care agents that can be co-administered?
A4: For nausea and vomiting, 5-HT3 receptor antagonists (e.g., ondansetron) are a standard class of antiemetics used to manage chemotherapy-induced nausea and vomiting and could be considered for prophylactic use in preclinical studies.[25]
Q5: What is the mechanism of action of this this compound compound?
A5: This this compound inhibitor selectively blocks the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). This inhibits the transcription of Wnt signaling target genes, which are often involved in tumor growth and proliferation.[26][27]
Quantitative Data: this compound (CBP/β-catenin Inhibitor) Side Effects in Early Clinical Trials
| Study Phase | Dose Range | Most Common Treatment-Related Adverse Events (All Grades) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase 1 (monotherapy) | 10 to 160 mg BID | Nausea (80.6%), vomiting (58.3%), decreased appetite (13.9%), diarrhea (13.9%) | Grade 3 decreased appetite at 160 mg BID | [17][18] |
| Phase 1b (with lenvatinib) | 10 to 80 mg QD and 60 to 120 mg BID | Nausea (76.0%), vomiting (60.0%), constipation (52.0%), diarrhea (44.0%) | Grade 3 maculopapular rash and grade 5 acute kidney injury at 120 mg BID | [19] |
Experimental Protocols: CBP/β-catenin Inhibitor
Protocol 1: Monitoring for Gastrointestinal Toxicity in Mice
-
Daily Monitoring: Record body weight, food intake, and water consumption daily for each animal.
-
Behavioral Observation: Observe animals for signs of distress, including pica (weigh bedding daily to quantify), lethargy, and hunched posture.
-
Supportive Care:
-
Diet: Provide a highly palatable, soft, and energy-dense diet.
-
Hydration: Ensure easy access to water. Consider using hydrogel packs as a supplementary water source. If dehydration is observed, administer subcutaneous saline.
-
-
Intervention: If significant weight loss (>10%) or signs of severe GI distress are observed, consider a dose reduction for that animal or cohort in future studies.
Protocol 2: Prophylactic Antiemetic Administration
-
Antiemetic Selection: Choose a 5-HT3 receptor antagonist such as ondansetron.
-
Dosing and Timing: Administer the antiemetic (e.g., via intraperitoneal injection) 30-60 minutes prior to the oral administration of the this compound CBP/β-catenin inhibitor.
-
Evaluation: Compare outcomes (body weight, food intake, pica behavior) in animals receiving the antiemetic to a control group receiving the this compound inhibitor alone to determine the effectiveness of the supportive care.
Visualization: CBP/β-catenin Inhibitor Mechanism and Mitigation Workflow
References
- 1. G-CSF dosing schedule to prevent eribulin-induced neutropenia: Can modelling and simulation help? [fitforthem.unipa.it]
- 2. ascopubs.org [ascopubs.org]
- 3. Optimization of G-CSF dosing schedule in patients treated with eribulin: a modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eribulin (Halaven): a new, effective treatment for women with heavily pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropathy-Inducing Effects of Eribulin Mesylate Versus Paclitaxel in Mice with Preexisting Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 10. Management of Chemotherapy Side Effects - WSAVA 2015 Congress - VIN [vin.com]
- 11. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-response effect of eribulin in preclinical models of osteosarcoma by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
- 17. ascopubs.org [ascopubs.org]
- 18. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 19. A phase 1b study of E7386, a CREB-binding protein (CBP)/β-catenin interaction inhibitor, in combination with lenvatinib in patients with advanced hepatocellular carcinoma. - ASCO [asco.org]
- 20. [Chemotherapy-induced nausea and vomiting: from experimentation to experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal models for the study of cancer-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemotherapy-induced nausea and vomiting - Wikipedia [en.wikipedia.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. eisaimedicalinformation.com [eisaimedicalinformation.com]
Refinement of E-7386 delivery methods
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of E-7386, a potent and orally active inhibitor of the CBP/β-catenin interaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound to make a stock solution. What should I do?
Answer: this compound is soluble in organic solvents such as DMSO. For in vitro studies, preparing a high-concentration stock solution in 100% DMSO is recommended.[1][2] If you encounter solubility issues, gentle warming and sonication can aid in dissolution. It is crucial to use anhydrous DMSO as moisture can affect solubility.
Question: My this compound stock solution has formed a precipitate after storage. Is it still usable?
Answer: Precipitation can occur if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single-use to avoid repeated freezing and thawing. If a precipitate is observed, you can try to redissolve it by warming the vial and sonicating. However, if the precipitate does not dissolve completely, it is best to prepare a fresh stock solution to ensure accurate dosing. For optimal stability, store the DMSO stock solution at -20°C or -80°C.
Question: What is the recommended storage condition for this compound powder and stock solutions?
Answer:
-
Powder: Store at -20°C for long-term storage.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
In Vitro Experiments
Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy in your in vitro experiments:
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary. It is most effective in cell lines with an activated canonical Wnt/β-catenin signaling pathway, often due to mutations in genes like APC or CTNNB1 (β-catenin).[1][3] Confirm the Wnt pathway status of your cell line.
-
Incorrect Dosage: Ensure you are using the appropriate concentration range. The IC50 of this compound can vary between cell lines.[1][2][3][4] Refer to the provided IC50 table for guidance.
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation. Always use freshly prepared dilutions from a properly stored stock solution.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence the outcome. Optimize these conditions for your specific cell line and assay.
Question: How can I be sure that the observed effects are specific to the inhibition of the CBP/β-catenin interaction?
Answer: To validate the specificity of this compound in your experiments, consider the following control experiments:
-
Use a structurally unrelated Wnt pathway inhibitor: Comparing the effects of this compound to another inhibitor that targets a different component of the Wnt pathway can help confirm that the observed phenotype is due to Wnt pathway inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the Wnt pathway to see if it can reverse the effects of this compound.
-
Monitor Downstream Target Genes: Measure the expression of known Wnt target genes (e.g., AXIN2, CCND1) to confirm that this compound is inhibiting the pathway at the transcriptional level.[1][3]
-
Consider potential off-target effects: Some studies suggest that this compound may have effects independent of CBP/β-catenin inhibition.[5][6] It is important to be aware of this and interpret results accordingly. Comparing its effects with other CBP/β-catenin inhibitors like ICG-001 can be informative.[1][5]
In Vivo Experiments
Question: What is the recommended vehicle for in vivo administration of this compound?
Answer: For oral administration in mice, this compound has been successfully dissolved in 0.1 M HCl.[1][2] The administration volume is typically calculated based on the body weight of the animal (e.g., 0.1 mL/10 g body weight).[1][2]
Question: I am observing toxicity or significant body weight loss in my animal studies. What should I do?
Answer: While this compound has been shown to be well-tolerated at effective doses in preclinical models, toxicity can occur at higher doses.[1] If you observe signs of toxicity:
-
Dose Reduction: Lower the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window for your specific animal model.
-
Vehicle Control: Ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group.
-
Monitor Animal Health: Closely monitor the animals for changes in body weight, behavior, and overall health.
Question: How can I ensure consistent and reproducible results in my in vivo experiments?
Answer: Reproducibility in animal studies is critical. Here are some tips:
-
Consistent Dosing: Prepare fresh formulations of this compound for each administration to ensure its stability and potency.
-
Animal Strain and Model: Use a consistent animal strain and tumor model. The genetic background of the animals can influence the response to treatment.
-
Tumor Size at Treatment Initiation: Start the treatment when the tumors have reached a consistent size across all animals in the study.
-
Blinding: Whenever possible, blind the personnel who are measuring tumors and assessing outcomes to the treatment groups to avoid bias.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Status | IC50 (µM) | Reference |
| HEK293 | Embryonic Kidney | LiCl-stimulated | 0.0484 | [1][2] |
| ECC10 | Gastric Cancer | APC mutant | 0.0147 | [1][2] |
| MDA-MB-231 | Breast Cancer | Not specified | 0.073 | [3][4] |
| HEK-293 | Embryonic Kidney | LiCl-stimulated | 0.055 | [3][4] |
Table 2: In Vivo Efficacy of this compound in Xenograft and Transgenic Mouse Models
| Mouse Model | Tumor Type | This compound Dose and Schedule | Outcome | Reference |
| Nude mice with ECC10 xenografts | Gastric Cancer | 12.5, 25, 50 mg/kg, oral, twice daily for 7 days | Dose-dependent tumor growth inhibition | [1] |
| ApcMin/+ mice | Intestinal Polyposis | 6.25, 12.5, 25, 50 mg/kg, oral, twice daily (5 days on/2 days off for 10 cycles) | Significant reduction in the number of polyps | [1][7] |
| MMTV-Wnt1 transgenic mice | Mammary Tumor | 12.5, 25, 50 mg/kg, oral, twice daily for 7 days | Dose-dependent tumor growth inhibition | [7] |
| Nude mice with HepG2 xenografts | Hepatocellular Carcinoma | 50 mg/kg, oral, once daily for 2 weeks | Antitumor effect | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).[1][2]
-
Vortex the solution vigorously to dissolve the powder completely. If necessary, gently warm the tube and sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cell Viability Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
-
Protocol 3: In Vivo Xenograft Mouse Model
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional)
-
This compound powder
-
0.1 M HCl for formulation
-
Gavage needles
-
-
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[9]
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
When the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[1]
-
Prepare the this compound formulation by dissolving the powder in 0.1 M HCl to the desired concentration.[1][2] Prepare fresh daily.
-
Administer this compound or the vehicle control (0.1 M HCl) to the mice via oral gavage at the desired dose and schedule (e.g., 25 mg/kg, twice daily).[1]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 5. E7386 is not a Specific CBP/β-Catenin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 9. benchchem.com [benchchem.com]
E-7386 Technical Support Center: Navigating Challenges in Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use and clinical translation of E-7386, a novel inhibitor of the CBP/β-catenin interaction.
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is the primary mechanism of action of this compound? A: this compound is an orally active small molecule designed to inhibit the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2] This disruption is intended to modulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[1][2]
-
Q: Is this compound a specific inhibitor of the CBP/β-catenin interaction? A: While this compound was developed as a specific CBP/β-catenin antagonist, some studies have raised questions about its specificity.[3] Comparative analyses with other known CBP/β-catenin antagonists, such as ICG-001, have suggested that this compound may have other mechanisms of action.[3] Therefore, researchers should be mindful of potential off-target effects.
-
Q: What are the potential alternative or additional mechanisms of action for this compound? A: Research suggests that this compound may exert its anti-tumor effects through mechanisms beyond the inhibition of the CBP/β-catenin interaction. One notable alternative mechanism is the activation of the activating transcription factor 4 (ATF4)-mediated integrated stress response. This suggests that this compound may induce cellular stress, contributing to its anti-cancer activity.
2. Experimental Guidance
-
Q: How should I dissolve and store this compound for in vitro and in vivo studies? A: For in vitro experiments, this compound can be prepared as a 20 mmol/L stock solution in DMSO.[1][4] This stock solution should then be diluted to the desired final concentration in the appropriate cell culture medium. For in vivo studies in mice, this compound has been successfully dissolved in 0.1 mol/L HCl for oral administration.[1][4] The administration volume is typically calculated based on the body weight of the animal (e.g., 0.1 mL/10 g of body weight).[1][4]
-
Q: I am observing high cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected? A: Unexpectedly high cytotoxicity has been noted in some contexts and was one of the observations that led to the investigation of this compound's specificity.[3] It is possible that certain cell lines are particularly sensitive to this compound due to off-target effects or a strong dependence on pathways that are indirectly affected by the compound. It is recommended to perform dose-response curves on multiple cell lines to determine the optimal concentration range for your experiments.
-
Q: My TCF/LEF reporter assay results are inconsistent when using this compound. What could be the issue? A: Inconsistent results in TCF/LEF reporter assays can arise from several factors. Ensure that your cell line has a functional Wnt pathway that can be robustly activated (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like LiCl).[1] The timing of this compound treatment relative to pathway activation is also critical. Additionally, consider the possibility of off-target effects influencing your reporter system. As an alternative or confirmatory approach, you can assess the nuclear translocation of β-catenin via immunofluorescence or measure the expression of known Wnt target genes (e.g., AXIN2, CCND1) using RT-qPCR.
3. Clinical Translation and Challenges
-
Q: What are the most common adverse events observed in clinical trials with this compound? A: In a phase 1 study of this compound in patients with advanced solid tumors, the most frequently reported treatment-related adverse events (all grades) were nausea (80.6%), vomiting (58.3%), increased aspartate aminotransferase (16.7%), increased alanine aminotransferase (13.9%), decreased appetite (13.9%), and diarrhea (13.9%).[5][6][7]
-
Q: What are the known dose-limiting toxicities (DLTs) for this compound? A: In the same phase 1 study, two dose-limiting toxicities were reported at a dose of 160 mg twice daily (BID), both of which were grade 3 decreased appetite.[5][6] Doses up to 120 mg BID were found to be tolerable.[6][7]
-
Q: What are the potential mechanisms of resistance to this compound? A: Preclinical studies suggest that activation of the NF-κB signaling pathway may be associated with resistance to this compound in colon cancer.[8] Inhibition of the NF-κB pathway has been shown to act synergistically with this compound to block the proliferation of resistant cancer cells.[8]
Troubleshooting Guides
Troubleshooting In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound in culture medium | - High final concentration of this compound- High percentage of DMSO in the final dilution | - Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions from the stock solution for each experiment.- Gently warm the medium to 37°C before adding the this compound solution. |
| Inconsistent anti-proliferative effects | - Cell line heterogeneity- Passage number of cells- Variability in seeding density | - Use low-passage, authenticated cell lines.- Ensure consistent cell seeding density across all wells.- Perform a dose-response curve for each new batch of cells. |
| Unexpected changes in non-Wnt signaling pathways | - Off-target effects of this compound | - Acknowledge the potential for off-target effects in your data interpretation.- Use a second, structurally different Wnt pathway inhibitor as a control.- Investigate potential off-target effects through kinome screening or other profiling methods. |
Troubleshooting In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | - Variability in tumor implantation- Differences in drug metabolism between animals- Formulation issues | - Ensure consistent tumor cell implantation technique and location.- Use a sufficient number of animals per group to account for biological variability.- Prepare fresh this compound formulation daily and ensure proper dissolution. |
| Animal weight loss or signs of toxicity | - Dose of this compound is too high- Off-target toxicity | - Reduce the dose of this compound.- Monitor animals closely for signs of toxicity and adjust the dosing schedule if necessary.- Consider co-administration of supportive care agents if specific toxicities are identified. |
| Lack of correlation between in vitro and in vivo efficacy | - Poor oral bioavailability of the formulation- Rapid metabolism of this compound in vivo- Tumor microenvironment factors | - Perform pharmacokinetic studies to assess drug exposure in the animals.- Consider alternative routes of administration if oral bioavailability is low.- Investigate the role of the tumor microenvironment in modulating the response to this compound. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Cell Line | Assay Type | IC50 (µmol/L) | Reference |
| HEK293 | TCF/LEF Reporter Assay | 0.0484 | [1] |
| ECC10 | TCF/LEF Reporter Assay | 0.0147 | [1] |
| LiCl-stimulated HEK-293 | TCF/LEF Reporter Assay | 0.055 | [9] |
| MDA-MB-231 | TCF/LEF Reporter Assay | 0.073 | [9] |
Table 2: In Vivo Antitumor Activity of this compound Monotherapy
| Tumor Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| HepG2 xenograft | 100 mg/kg qd | 14 days | 60 | [10] |
| SNU398 xenograft | 50 mg/kg qd | 14 days | 74 | [10] |
Table 3: In Vivo Antitumor Activity of this compound in Combination with Lenvatinib
| Tumor Model | This compound Dose | Lenvatinib Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| SNU398 xenograft | 50 mg/kg | 10 mg/kg | 14 days | 35 | [10] |
| HepG2 xenograft | 50 mg/kg | 10 mg/kg | 14 days | 14 | [10] |
| Hep3B2.17 xenograft | 50 mg/kg | 10 mg/kg | 14 days | 9 | [10] |
| Huh-7 xenograft | 50 mg/kg | 10 mg/kg | 14 days | 17 | [10] |
Table 4: Clinical Trial Adverse Events (Phase 1, this compound Monotherapy)
| Adverse Event | Grade (All) | Incidence (%) | Reference |
| Nausea | All | 80.6 | [5][6] |
| Vomiting | All | 58.3 | [5][6] |
| Aspartate aminotransferase increased | All | 16.7 | [5][6] |
| Alanine aminotransferase increased | All | 13.9 | [5][6] |
| Decreased appetite | All | 13.9 | [5][6] |
| Diarrhea | All | 13.9 | [5][6] |
| Decreased appetite | Grade 3 (DLT) | - | [5] |
Table 5: Clinical Trial Adverse Events (Phase 1b, this compound + Lenvatinib in HCC)
| Adverse Event | Grade (All) | Incidence (%) | Reference |
| Nausea | All | 76.0 | [11] |
| Vomiting | All | 60.0 | [11] |
| Constipation | All | 52.0 | [11] |
| Palmar-plantar erythrodysesthesia syndrome | All | 48.0 | [11] |
| Diarrhea | All | 44.0 | [11] |
| Proteinuria | All | 40.0 | [11] |
| Proteinuria | Grade ≥3 | 20.0 | [11] |
| Aspartate aminotransferase level increased | Grade ≥3 | 8.0 | [11] |
| Maculopapular rash | Grade 3 (DLT) | - | [11] |
| Acute kidney injury | Grade 5 (DLT) | - | [11] |
Experimental Protocols
1. TCF/LEF Reporter Assay for Wnt Pathway Inhibition
-
Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
-
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct.
-
Complete DMEM medium (with 10% FBS and antibiotics).
-
Wnt3a conditioned medium or LiCl.
-
This compound stock solution (20 mM in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
-
-
Procedure:
-
Seed HEK293-TCF/LEF reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing either Wnt3a conditioned medium or LiCl (e.g., 20 mM final concentration) to activate the Wnt pathway.
-
Immediately add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate for 6-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the IC50 value of this compound.
-
2. Mouse Xenograft Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line of interest (e.g., ECC10, HepG2).
-
Matrigel (optional).
-
This compound.
-
Vehicle (0.1 mol/L HCl).
-
Calipers.
-
Animal balance.
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle orally once or twice daily.
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the preclinical and clinical development of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E7386 is not a Specific CBP/β-Catenin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WNT Signalling Promotes NF-κB Activation and Drug Resistance in KRAS-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: E-7386 Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, has long been an attractive but challenging target in oncology. Its aberrant activation is a hallmark of numerous cancers, driving tumor initiation, growth, and resistance to therapy. E-7386, a novel, orally active small molecule inhibitor, has emerged as a promising therapeutic candidate. This guide provides an objective comparison of this compound with other Wnt pathway inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Downstream Approach
This compound distinguishes itself by targeting a downstream component of the canonical Wnt/β-catenin signaling pathway. It selectively inhibits the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP)[1][2][3]. This intervention prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival. This downstream targeting is significant as it may overcome resistance mechanisms that arise from mutations in upstream components of the pathway, such as APC or β-catenin itself[2][3].
In contrast, other Wnt pathway inhibitors target various other nodes in this complex signaling cascade. These include:
-
Porcupine (PORCN) Inhibitors (e.g., WNT974): These agents block the secretion of Wnt ligands, thereby inhibiting all Wnt-dependent signaling. WNT974 is an orally available inhibitor of PORCN[4].
-
Tankyrase Inhibitors (e.g., XAV939): These inhibitors stabilize Axin, a key component of the β-catenin destruction complex, leading to β-catenin degradation[5].
-
Frizzled (FZD) Receptor Antagonists (e.g., Vantictumab): These are monoclonal antibodies that bind to FZD receptors, preventing Wnt ligand binding and subsequent pathway activation[1][2][6][7].
-
Other β-catenin/CBP Inhibitors (e.g., PRI-724): Similar to this compound, these molecules also disrupt the interaction between β-catenin and CBP[8][9][10][11].
-
Inhibitors of β-catenin Degradation (e.g., CWP291): This small molecule induces the degradation of β-catenin through a mechanism involving endoplasmic reticulum stress and caspase activation[12][13][14][15][16].
In Vitro Potency: A Head-to-Head Comparison
The inhibitory activity of these compounds has been quantified in various cancer cell lines. This compound has demonstrated potent, low nanomolar to micromolar efficacy in inhibiting Wnt signaling and cancer cell growth.
| Inhibitor | Target | Cell Line | Assay | IC50/EC50 | Reference(s) |
| This compound | β-catenin/CBP | HEK293 | TCF/LEF Reporter Assay | 0.0484 µM | [17][18] |
| ECC10 (gastric cancer) | TCF/LEF Reporter Assay | 14.7 nM | [17] | ||
| ECC10 (gastric cancer) | Cell Growth Assay | 4.9 nM | [17] | ||
| XAV939 | Tankyrase 1/2 | - | Enzymatic Assay | 11 nM (TNKS1), 4 nM (TNKS2) | [5] |
| NCI-H446 (SCLC) | Cell Viability (MTT) | 20.02 µM | [19] | ||
| ICG-001 | β-catenin/CBP | HEK293 | TCF/LEF Reporter Assay | 3.31 µM | [17] |
| C-82 (active metabolite of PRI-724) | β-catenin/CBP | HEK293 | TCF/LEF Reporter Assay | 0.356 µM | [17] |
Preclinical In Vivo Efficacy
This compound has shown significant anti-tumor activity in a range of preclinical models with activated Wnt signaling.
| Model | Cancer Type | Treatment | Key Findings | Reference(s) |
| ApcMin/+ Mice | Intestinal Adenoma | This compound (6.25–50 mg/kg, oral, twice daily) | Dose-dependent reduction in intestinal polyp formation. | [17] |
| ECC10 Xenograft | Human Gastric Cancer | This compound (12.5–50 mg/kg, oral, twice daily) | Dose-dependent inhibition of tumor growth. | [17] |
| MMTV-Wnt1 Transgenic Mice | Mouse Mammary Tumor | This compound (12.5–50 mg/kg, oral, twice daily) | Significant anti-tumor activity alone and synergistic effects with an anti-PD-1 antibody. Increased CD8+ T cell infiltration. | [17] |
Clinical Development and Safety Profile
This compound is currently in Phase I clinical trials for solid tumors. The recommended dose for the expansion part of the study has been determined as 120 mg twice daily (BID)[20]. The most common treatment-related adverse events include nausea, vomiting, and decreased appetite[20][21].
Here's a comparative overview of the clinical status of other Wnt inhibitors:
| Inhibitor | Target | Phase | Key Findings/Status | Reference(s) |
| This compound | β-catenin/CBP | Phase I (NCT03264664, NCT03833700) | Tolerable up to 120 mg BID. ORR of 5.6% and DCR of 30.6% in advanced solid tumors. | [17][20][21][22][23][24] |
| WNT974 | PORCN | Phase I (NCT01351103) | Recommended dose for expansion is 10 mg once-daily. Most common adverse event is dysgeusia. No RECIST responses, but 16% of patients had stable disease. | [25][26] |
| Vantictumab | Frizzled Receptors | Phase Ib | Showed promising efficacy with paclitaxel in HER2-negative breast cancer (ORR 31.3%, CBR 68.8%). However, development was limited by bone fractures. | [1][2][6][27] |
| PRI-724 | β-catenin/CBP | Phase I | Investigated for liver cirrhosis and various cancers. Generally well-tolerated. | [8][9][10][11] |
| CWP291 | β-catenin degradation | Phase I (NCT01398462) | MTD established at 257 mg/m². Showed single-agent activity in AML. | [12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and points of intervention for various inhibitors.
Caption: A generalized experimental workflow for assessing in vivo efficacy using a xenograft model.
Experimental Protocols
TCF/LEF Reporter Assay (for in vitro Wnt pathway inhibition)
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
-
Cell Seeding: HEK293 or other suitable cells are seeded in 96-well plates. The cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Wnt Pathway Activation: The Wnt pathway is activated, for example, by treatment with Wnt3a conditioned medium or a GSK3β inhibitor like lithium chloride (LiCl).
-
Inhibitor Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the reporter activity, is calculated from the dose-response curve.
Animal Xenograft Studies (for in vivo anti-tumor efficacy)
These studies evaluate the effect of a compound on tumor growth in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 ECC10 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomly assigned to different treatment groups (vehicle control and different doses of the test compound).
-
Drug Administration: The test compound (e.g., this compound) is administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., twice daily for 28 days).
-
Monitoring: Tumor volume and the body weight of the animals are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for biomarkers of Wnt pathway activity or immune cell infiltration.
Conclusion
This compound represents a promising strategy for targeting the Wnt/β-catenin pathway by acting downstream at the level of β-catenin/CBP-mediated transcription. This mechanism may offer advantages in overcoming resistance mediated by upstream mutations. Preclinical data demonstrates its potent anti-tumor activity in Wnt-driven cancer models. As clinical data for this compound and other Wnt pathway inhibitors continues to emerge, a clearer picture of their therapeutic potential and the patient populations most likely to benefit will be established. This comparative guide provides a framework for researchers to evaluate the evolving landscape of Wnt-targeted therapies.
References
- 1. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eisai.com [eisai.com]
- 4. wnt974 - My Cancer Genome [mycancergenome.org]
- 5. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 6. Vantictumab - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 22. A Study of E7386 in Participants With Advanced Solid Tumor Including Colorectal Cancer (CRC) [clin.larvol.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ckb.genomenon.com [ckb.genomenon.com]
- 25. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fiercebiotech.com [fiercebiotech.com]
E-7386 Demonstrates Promising Efficacy in Pre-Treated Solid Tumors, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release
New analyses of clinical trial data suggest that E-7386, a first-in-class inhibitor of the CREB-binding protein (CBP) and β-catenin interaction, shows encouraging anti-tumor activity in heavily pre-treated patients with advanced solid tumors. In a key clinical study, this compound, in combination with lenvatinib, is being directly compared with standard-of-care chemotherapy, offering a glimpse into its potential positioning in the cancer treatment landscape. For researchers and drug development professionals, these findings provide critical insights into a novel therapeutic modality targeting the Wnt/β-catenin signaling pathway, a frequently dysregulated pathway in cancer.
Efficacy of this compound in Advanced Cancers
This compound has been evaluated as both a monotherapy and in combination with other anti-cancer agents. A Phase 1 study (Study 103, NCT03833700) investigated the safety and preliminary efficacy of this compound as a single agent in patients with various advanced solid tumors.[1][2][3][4][5] In this dose-escalation trial, this compound demonstrated a manageable safety profile and signs of clinical activity. The overall objective response rate (ORR) was 5.6%, and the disease control rate (DCR) was 30.6%.[4] Notably, two patients with tumors harboring mutations in the Wnt signaling pathway (adenomatous polyposis coli, APC) experienced partial responses.[3][4]
A pivotal Phase 1b/2 trial (Study 102, NCT04008797) is currently evaluating this compound in combination with the multi-kinase inhibitor lenvatinib versus the physician's choice of standard chemotherapy (doxorubicin or paclitaxel).[6][7] This study is focused on patients with advanced or recurrent endometrial carcinoma who have progressed after prior platinum-based chemotherapy and immune checkpoint inhibitors.[6][8] Preliminary results from the dose-escalation portion of this study, in patients with various solid tumors including endometrial cancer, showed an objective response rate of 43.8% for the this compound and lenvatinib combination.[7]
Comparison with Standard Chemotherapy
The direct comparison in the ongoing Study 102 will provide the most definitive data on the relative efficacy of the this compound combination versus standard chemotherapy. However, existing data from other studies can provide a benchmark for the expected efficacy of standard chemotherapy in a similar patient population.
A retrospective study of patients with advanced or recurrent endometrial cancer who progressed after carboplatin and paclitaxel—a population similar to that in Study 102—showed that doxorubicin resulted in an objective response rate of 12.1%.[9] The median progression-free survival (PFS) was 4.4 months, and the median overall survival (OS) was 8.1 months.[9] It is important to note that response rates to chemotherapy tend to be low in heavily pre-treated patients with advanced solid tumors.[10]
The following table summarizes the available efficacy data for this compound and standard chemotherapy in relevant patient populations.
| Treatment Regimen | Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound Monotherapy | Study 103 (NCT03833700) | Advanced Solid Tumors | 5.6%[4] | 30.6%[4] | Not Reported | Not Reported |
| This compound + Lenvatinib | Study 102 (NCT04008797) - Dose Escalation | Advanced Solid Tumors (including Endometrial Cancer) | 43.8%[7] | Not Reported | Not Reported | Not Reported |
| Doxorubicin | Retrospective Study | Advanced/Recurrent Endometrial Cancer (post-platinum chemotherapy) | 12.1%[9] | Not Reported | 4.4 months[9] | 8.1 months[9] |
| Physician's Choice (Doxorubicin or Paclitaxel) | Study 102 (NCT04008797) - Control Arm | Advanced/Recurrent Endometrial Cancer (post-platinum chemotherapy and immunotherapy) | Ongoing | Ongoing | Ongoing | Ongoing |
Mechanism of Action: Targeting the Wnt/β-Catenin Pathway
This compound is an orally administered small molecule that inhibits the protein-protein interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[4][11][12] This interaction is a critical step in the canonical Wnt signaling pathway, which, when aberrantly activated, plays a significant role in the development and progression of many cancers.[12][13] By blocking the β-catenin/CBP interaction, this compound prevents the transcription of Wnt target genes that are involved in cell proliferation, survival, and differentiation.[11]
Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Study 103 (NCT03833700): this compound Monotherapy in Advanced Solid Tumors
-
Study Design: This was a Phase 1, open-label, dose-escalation study to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, including colorectal cancer.[1][2][4] The study followed a 3+3 dose-escalation design.[4]
-
Patient Population: Eligible patients had advanced solid tumors for which standard therapies were no longer effective.[4]
-
Treatment: this compound was administered orally twice daily (BID) in 28-day cycles.[2][4]
-
Assessments: Safety was assessed by monitoring adverse events (AEs) and dose-limiting toxicities (DLTs).[4] Tumor response was evaluated every 8 weeks using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2][4]
Study 102 (NCT04008797): this compound with Lenvatinib vs. Standard Chemotherapy in Endometrial Carcinoma
-
Study Design: This is an ongoing Phase 1b/2, open-label, randomized, global study.[6][7] The study includes a dose-escalation part and a dose-optimization/expansion part.[7] In the expansion phase for endometrial cancer, patients are randomized to receive either this compound plus lenvatinib or the physician's choice of chemotherapy.[6]
-
Patient Population: The endometrial cancer cohort includes patients with advanced, unresectable, or recurrent disease who have progressed after treatment with platinum-based chemotherapy and an immune checkpoint inhibitor.[6][8]
-
Treatment Arms:
-
Assessments: The primary endpoints are safety and tolerability.[8] Secondary endpoints include ORR, PFS, and OS.[7] Tumor assessments are performed every 8 weeks.[8]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Randomized study evaluating optimal dose, efficacy, and safety of E7386 plus lenvatinib versus treatment of physician's choice in advanced/recurrent endometrial carcinoma previously treated with platinum-based chemotherapy and immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 8. Dose-expansion part of a phase 1b global study of E7386 in combination with lenvatinib (LEN) in patients (pts) with hepatocellular carcinoma (HCC) and other solid tumors including endometrial cancer (EC). - ASCO [asco.org]
- 9. Efficacy of doxorubicin after progression on carboplatin and paclitaxel in advanced or recurrent endometrial cancer: a retrospective analysis of patients treated at the Brazilian National Cancer Institute (INCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyses of repeated failures in cancer therapy for solid tumors: poor tumor-selective drug delivery, low therapeutic efficacy and unsustainable costs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 12. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
E-7386: A Specific CBP/β-Catenin Antagonist or a Broader Modulator of Wnt Signaling?
A critical examination of E-7386's mechanism of action in comparison to established CBP/β-catenin inhibitors reveals a debate regarding its specificity. While initially developed as a selective inhibitor of the CREB-binding protein (CBP) and β-catenin interaction, recent comparative studies suggest a more complex pharmacological profile.
This compound is an orally active small molecule developed by Eisai that has progressed to clinical trials for the treatment of various solid tumors.[1][2] Its intended mechanism of action is the disruption of the protein-protein interaction between β-catenin and the transcriptional coactivator CBP, a key step in the canonical Wnt signaling pathway.[3][4][5] This pathway, when aberrantly activated, is a known driver of tumorigenesis in multiple cancers. This compound is designed to inhibit the transcription of Wnt target genes, thereby suppressing tumor growth.[3][6]
However, a 2024 study published in Current Molecular Pharmacology directly challenges the classification of this compound as a specific CBP/β-catenin antagonist.[7][8][9] This research compares this compound to ICG-001 and its active metabolite C82, which are considered well-established, "bona fide" specific inhibitors of the CBP/β-catenin interaction. The study suggests that this compound's pharmacological effects and structural features differ from what would be expected of a highly specific CBP/β-catenin antagonist.[7][8][9]
This guide provides a comparative analysis of this compound against ICG-001 and C82, presenting the available experimental data to help researchers and drug development professionals critically evaluate its mechanism of action.
Comparative Analysis of Inhibitor Activity
The following table summarizes the reported activities of this compound, ICG-001, and C82 from in vitro assays.
| Compound | Target | Assay Type | Cell Line | Reported IC50 | Reference |
| This compound | CBP/β-catenin Interaction | Luciferase Reporter Assay | HEK293 | 48.4 nM | [10] |
| This compound | Wnt Signaling | Luciferase Reporter Assay | HEK293 | 55 nM | [6] |
| This compound | Wnt Signaling | Luciferase Reporter Assay | ECC10 (gastric cancer) | 73 nM | [6] |
| ICG-001 | CBP/β-catenin Interaction | - | - | ~2.5 µM | [7] |
| C82 (active form of PRI-724) | CBP/β-catenin Interaction | - | - | ~150 nM | [7] |
Wnt/β-Catenin Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention for CBP/β-catenin antagonists. In the "ON" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin complexes with TCF/LEF transcription factors and recruits co-activators like CBP and p300 to initiate the transcription of target genes involved in cell proliferation and survival. CBP/β-catenin antagonists like ICG-001, C82, and putatively this compound, are designed to specifically block the interaction between β-catenin and CBP, thereby inhibiting the transcription of a subset of Wnt target genes.
Caption: Canonical Wnt/β-catenin signaling pathway and the site of action for CBP/β-catenin antagonists.
Experimental Protocols
To assess the specificity and efficacy of CBP/β-catenin inhibitors, several key experiments are typically performed.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Cell Culture and Transfection: HEK293 or SW480 cells are cultured in appropriate media. Cells are then transiently transfected with a luciferase reporter plasmid containing TCF/LEF binding sites upstream of the luciferase gene. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound, ICG-001, C82) or vehicle control for a specified period (e.g., 24 hours). In some experiments, Wnt signaling is stimulated using Wnt3a conditioned media or a GSK3β inhibitor.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are then expressed as a percentage of the activity in the vehicle-treated control. The IC50 value, the concentration at which the compound inhibits 50% of the Wnt/β-catenin signaling, is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to determine if two proteins (in this case, CBP and β-catenin) interact within the cell.
Methodology:
-
Cell Lysis: Cells treated with the test compounds or vehicle are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., anti-CBP). The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-β-catenin) to detect the presence of the co-immunoprecipitated protein. A decrease in the amount of co-precipitated β-catenin in the presence of the inhibitor indicates a disruption of the CBP/β-catenin interaction.
Caption: A simplified workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion
The classification of this compound as a specific CBP/β-catenin antagonist is currently a subject of scientific debate. While initial reports and company data support this mechanism of action, independent comparative studies with established inhibitors like ICG-001 and C82 have raised questions about its specificity.[7][8][9] It is possible that this compound modulates the Wnt/β-catenin pathway through a more complex or multi-faceted mechanism than initially described. Further research, including head-to-head preclinical and clinical studies with robust biomarkers, is necessary to fully elucidate the precise molecular mechanism of this compound and its standing relative to other CBP/β-catenin inhibitors. Researchers and clinicians should consider this ongoing debate when evaluating the use of this compound in their studies and potential therapeutic applications.
References
- 1. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. E7386 is not a Specific CBP/β-Catenin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to Wnt/β-Catenin Inhibitors: E-7386, ICG-001, and C82
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of three small molecule inhibitors that target the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP): E-7386, ICG-001, and C82.
Mechanism of Action: Targeting the β-Catenin/CBP Interaction
All three compounds, this compound, ICG-001, and C82, are designed to inhibit the canonical Wnt/β-catenin signaling pathway. They function by disrupting the protein-protein interaction between β-catenin and CBP, a key step in the transcriptional activation of Wnt target genes. By preventing this interaction, these inhibitors aim to suppress the expression of genes that drive tumor growth and proliferation.[1][2][3]
ICG-001 and its active metabolite C82 (from the prodrug PRI-724) are well-characterized as specific antagonists of the β-catenin/CBP interaction.[1][4] They have been shown to selectively bind to CBP, thereby preventing its association with β-catenin without significantly affecting the interaction between β-catenin and its other highly homologous coactivator, p300.[5] In contrast, some studies have raised questions about the specificity of this compound, suggesting it may have a different mechanism of action or a broader target profile.[1][6]
Quantitative Performance Data
The following table summarizes key quantitative data for this compound, ICG-001, and C82 based on available experimental evidence. Direct comparisons of IC50 and other values should be interpreted with caution, as experimental conditions can vary between studies.
| Parameter | This compound | ICG-001 | C82 | Cell Line/Assay |
| TCF/LEF Reporter Assay IC50 | 0.0484 µM[2] | 3.31 µM[2] | 0.356 µM[2] | HEK293 (LiCl stimulated) |
| 0.0147 µM[2] | - | - | ECC10 (gastric cancer) | |
| Anti-proliferative Activity (GI50/IC50) | Potent activity against cancer cell lines with mutated Wnt signaling pathway components.[7] | <0.01 µM to 0.014 µM in some cancer subpanels.[8] 0.6-2.7 µM in uveal melanoma cell lines.[9] | - | Various cancer cell lines |
| Apoptosis Induction | Showed antitumor activity and modulation of the tumor microenvironment in preclinical models.[10] | Induces caspase-dependent apoptosis in colon cancer cells (SW480 and HCT-116).[11] | PRI-724 (prodrug of C82) showed acceptable toxicity and downregulation of survivin in a Phase 1 trial.[4] | In vitro and in vivo studies |
| Selectivity for CBP over p300 | Questioned; some studies suggest it is not a specific CBP/β-catenin antagonist.[1][6] | High selectivity; does not significantly affect the β-catenin/p300 interaction.[5] | High selectivity; increases p300/β-catenin binding.[4] | Biochemical assays |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
References
- 1. E7386 is not a Specific CBP/β-Catenin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eisaimedicalinformation.com [eisaimedicalinformation.com]
Comparative Guide: Validation of E-7386's Impact on the Tumor Microenvironment
This guide provides a detailed comparison of E-7386's performance in modulating the tumor microenvironment (TME) against other therapeutic alternatives, supported by preclinical and clinical data. This compound is a novel, orally active small molecule that selectively inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2][3] This action modulates the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer and plays a critical role in tumorigenesis and immune escape.[1][2][4]
Mechanism of Action: Wnt/β-Catenin Signaling Inhibition
The aberrant activation of the Wnt/β-catenin pathway is a key driver in various cancers.[2] It facilitates cancer cell proliferation and creates an immunosuppressive TME, allowing tumors to evade immune checkpoint inhibitors.[1][2] this compound targets this pathway downstream by preventing the β-catenin/CBP interaction required for the transcription of Wnt target genes.[5][6]
Performance Comparison: this compound vs. Alternative Therapies
This compound has demonstrated significant antitumor activity both as a monotherapy and in combination, primarily through its profound effects on the TME.
This compound Monotherapy: TME Modulation
Preclinical studies show that this compound alone can alter the TME from an immunosuppressive to an immune-active state.
| TME Component | Effect of this compound Monotherapy | Supporting Data Source(s) |
| Immune Cells | ↑ CD8+ T-cell infiltration into tumors. | MMTV-Wnt1 Mouse Model[1][2][7] |
| ↓ Monocyte and M2 Macrophage populations. | MMTV-Wnt1 Mouse Model[1][7] | |
| ↑ M1/M2 Macrophage ratio. | MMTV-Wnt1 Mouse Model[1] | |
| ↑ Upregulation of CD8+ Tc1 cell pathway genes. | MMTV-Wnt1 Mouse Model[1][7] | |
| Stroma | ↓ α-SMA positive cells (Cancer-Associated Fibroblasts/Pericytes). | 4T1 Murine Breast Cancer Model[4][8] |
| ↓ Inhibition of Cancer-Associated Fibroblast (CAF) activation. | Colorectal Cancer Organoid Model[5] | |
| Vasculature | ↓ Microvessel density. | 4T1 Murine Breast Cancer Model[4][8] |
| ↓ Downregulation of hypoxia signaling pathway genes. | MMTV-Wnt1 Mouse Model[1][2] |
This compound in Combination Therapy
The true potential of this compound is highlighted in its synergistic activity with other anticancer agents, where it appears to overcome resistance mechanisms by remodeling the TME.
Comparison with Lenvatinib (Multi-kinase Inhibitor)
Lenvatinib is a potent anti-angiogenic inhibitor.[8] When combined with this compound, the antitumor effect is significantly enhanced.
| Parameter | Lenvatinib Monotherapy | This compound + Lenvatinib Combination | Supporting Data Source(s) |
| Antitumor Activity | Suppressed tumor growth, caused tumor dormancy. | Superior tumor reduction (~75%) compared to monotherapy. | Wnt-1 & 4T1 Isogenic Models[4][8] |
| Angiogenesis | Greater reduction in microvessel density, but pericyte-covered (resistant) vessels remained. | Decreased microvessel density; remaining vessels were not covered by pericytes. | 4T1 Murine Breast Cancer Model[4][8] |
| Wnt Signaling | Upregulated Wnt target genes (Axin2, Vcan) in tumor endothelial cells. | Suppressed the lenvatinib-induced upregulation of Wnt target genes. | RAG & HepG2 Xenograft Models[9] |
| Immune Cells | Increased immunosuppressive monocytic-myeloid-derived suppressor cells (M-MDSCs). | Decreased the M-MDSC population that was increased by lenvatinib. | RAG Xenograft Model[9] |
Comparison with Anti-PD-1 Antibody
By increasing T-cell infiltration, this compound sensitizes tumors to immune checkpoint inhibitors.
| Parameter | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination | Supporting Data Source(s) |
| Antitumor Activity | Moderate antitumor effect. | Synergistic and significantly enhanced antitumor activity. | MMTV-Wnt1 Mouse Model[1][2] |
| Immune Infiltration | Dependent on pre-existing T-cell infiltration. | This compound induces CD8+ T-cell infiltration, creating a favorable environment for anti-PD-1 action.[1][7] | MMTV-Wnt1 Mouse Model[1][7] |
Triple Combination (this compound + Lenvatinib + Anti-PD-1)
This combination shows the most profound impact on the TME.
| Parameter | Lenvatinib + Anti-PD-1 | This compound + Lenvatinib + Anti-PD-1 | Supporting Data Source(s) |
| Antitumor Activity | Enhanced antitumor activity over monotherapies. | Further enhanced antitumor activity compared to the 2-drug combination.[9][10] | RAG Mouse Model[10] |
| Regulatory T cells (Tregs) | Increased proportion of Tregs in the TME. | Significantly suppressed the Treg population.[10] | RAG Mouse Model[10] |
| Treg Differentiation | Induced activated gene expression of the Stat5/Foxp3 axis in Tregs. | Suppressed the activated gene expression of the Stat5/Foxp3 axis.[10] | RAG Mouse Model & In Vitro Assays[10] |
Comparison with Other Wnt/β-Catenin Inhibitors
In a head-to-head in vitro assay, this compound demonstrated superior potency in disrupting Wnt/β-catenin signaling compared to other known inhibitors.
| Compound | Target | IC50 Value (HEK293 cells) | Supporting Data Source(s) |
| This compound | β-catenin/CBP Interaction | 0.0484 µM | TCF/LEF Reporter Assay[7] |
| C-82 | β-catenin/CBP Interaction | 0.356 µM | TCF/LEF Reporter Assay[7] |
| ICG-001 | β-catenin/CBP Interaction | 3.31 µM | TCF/LEF Reporter Assay[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of these findings.
In Vivo Antitumor and TME Analysis in MMTV-Wnt1 Model
This protocol was used to assess this compound's effect on tumor growth and the immune microenvironment.[1]
-
Animal Model : C57BL/6J mice were inoculated with diced tumor tissues from MMTV-Wnt1 transgenic mice.
-
Treatment Groups : When tumors reached ~220 mm³, mice were randomized into groups: Vehicle control, this compound (12.5–50 mg/kg, administered orally twice daily for 7 days), and combination therapy groups (e.g., with anti-PD-1 antibody).
-
Tumor Growth Measurement : Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
-
TME Analysis (Post-Treatment) :
-
Immunohistochemistry (IHC) : Tumors were resected, fixed, and stained with anti-CD8 antibody to quantify CD8+ T-cell infiltration.[1]
-
RNA Sequencing : Tumor tissue was used for gene expression profiling to identify signaling pathways affected by this compound, such as hypoxia and immune response pathways.[1][2]
-
Flow Cytometry : Tumor tissues were dissociated into single-cell suspensions and stained with antibodies for various immune cell markers (e.g., CD11b, F4/80, CD8) to analyze changes in immune cell populations like M1/M2 macrophages and T-cells.[1]
-
In Vitro TCF/LEF Reporter Assay
This assay was used to quantify the inhibitory effect of compounds on Wnt/β-catenin signaling.[7]
-
Cell Line : HEK293 cells, which are commonly used for Wnt signaling studies.
-
Assay Principle : Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to luciferase expression.
-
Procedure :
-
HEK293 cells were treated with 40 mmol/L of LiCl to artificially activate the Wnt pathway by inhibiting GSK3β.
-
Cells were simultaneously treated with varying concentrations of this compound, ICG-001, or C-82.
-
After incubation, cell lysates were collected, and luciferase activity was measured.
-
-
Data Analysis : The reduction in luciferase activity relative to the control indicates inhibition of the Wnt pathway. IC50 values were calculated from the dose-response curves.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to E-7386: Assessing Reproducibility and Performance in Wnt/β-Catenin Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of E-7386 Studies
This guide provides a comprehensive comparison of the available preclinical and clinical data on this compound, a novel inhibitor of the CBP/β-catenin interaction. The primary focus is to assess the reproducibility of findings across different laboratories and to objectively compare its performance with alternative compounds targeting the Wnt/β-catenin signaling pathway. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound is an orally active small molecule designed to inhibit the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), a critical node in the canonical Wnt signaling pathway.[1] Studies from Eisai, the developer of this compound, have demonstrated its potent anti-tumor activity in various preclinical models with aberrant Wnt signaling.[2][3] These studies show that this compound can modulate the tumor microenvironment and enhance anti-tumor immunity.[4] However, an independent comparative analysis from the Beckman Research Institute at City of Hope has raised questions about the specificity of this compound as a CBP/β-catenin antagonist when compared to other known inhibitors like ICG-001 and C82.[5] This guide will delve into the available data from these different research groups to provide a balanced perspective on the performance and reproducibility of this compound studies.
Data Presentation: A Comparative Analysis of In Vitro and In Vivo Studies
To facilitate a clear comparison of the findings on this compound and its alternatives, the following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Potency of Wnt/β-Catenin Pathway Inhibitors
| Compound | Cell Line | Assay Type | IC50 Value | Reported By |
| This compound | HEK293 | TCF/LEF Reporter Assay | 0.0484 µM | Eisai[2] |
| ECC10 | TCF/LEF Reporter Assay | 0.0147 µM | Eisai[2] | |
| HEK293 | Survivin/luciferase Assay | ~10 µM | Beckman Research Institute[5] | |
| SW480 | Survivin/luciferase Assay | >10 µM | Beckman Research Institute[5] | |
| ICG-001 | SW480 | TCF/β-catenin Reporter Assay | 3 µM | APExBIO[6] |
| HEK293 | Survivin/luciferase Assay | ~1 µM | Beckman Research Institute[5] | |
| SW480 | Survivin/luciferase Assay | ~1 µM | Beckman Research Institute[5] | |
| C82 | HEK293 | Survivin/luciferase Assay | ~0.1 µM | Beckman Research Institute[5] |
| SW480 | Survivin/luciferase Assay | ~0.1 µM | Beckman Research Institute[5] | |
| PRI-724 | NTERA-2 | Cell Viability Assay | 8.63 µM | MDPI[7] |
| NTERA-2 CisR | Cell Viability Assay | 4.97 µM | MDPI[7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Outcome | Reported By |
| ApcMin/+ Mice | Intestinal Polyposis | 6.25–50 mg/kg, twice daily | Significant, dose-dependent reduction in polyp number.[8] | Eisai[8] |
| ECC10 Xenograft | Human Gastric Cancer | 25 or 50 mg/kg, twice daily for 7 days | Significant dose-dependent tumor growth inhibition.[2] | Eisai[2] |
| MMTV-Wnt1 Transgenic Mice | Mouse Mammary Tumors | 12.5–50 mg/kg, twice daily for 7 days | Dose-dependent tumor growth inhibition.[9] | Eisai[9] |
| Colorectal Cancer PDX | Human Colorectal Cancer | 50 mg/kg, twice a day for 14 days | No significant change in tumor volume observed.[10] | Independent Study[10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
To ensure transparency and facilitate the replication of the cited studies, detailed methodologies for key experiments are provided below.
In Vitro TCF/LEF Reporter Assay (Eisai Protocol)
-
Cell Lines: HEK293 cells stably expressing a TCF/LEF luciferase reporter and ECC10 (human gastric cancer) cells transfected with a TCF/LEF reporter plasmid were used.[2]
-
Compound Preparation: this compound was prepared as a 20 mmol/L stock solution in DMSO and diluted in the appropriate assay medium.[2]
-
Assay Procedure:
-
HEK293 cells were stimulated with 40 mmol/L LiCl to activate the Wnt pathway.[8]
-
Cells were treated with varying concentrations of this compound for 6 hours.[2]
-
Luciferase activity was measured using the Bright-Glo Luciferase Assay System.[9]
-
TCF/LEF reporter activity was calculated as the ratio of luciferase activity in this compound-treated cells to that in untreated controls.[9]
-
IC50 values were determined using Prism software.[9]
-
In Vitro Survivin/Luciferase Reporter Assay (Beckman Research Institute Protocol)
-
Cell Lines: HEK293 and SW480 cells were used.[5]
-
Assay Principle: This assay measures the activity of the survivin promoter, a downstream target of the Wnt/β-catenin pathway.
-
Methodology: The study utilized previously validated biochemical and transcriptional assays to compare this compound with ICG-001 and C82.[5] Specific details of the survivin/luciferase assay protocol were not exhaustively detailed in the publication but are based on established methods.
In Vivo ECC10 Xenograft Model (Eisai Protocol)
-
Animal Model: Female nude mice (CAnN.Cg-Foxn1nu/Crl) were used.[11]
-
Tumor Implantation: 1 x 10^7 ECC10 cells were subcutaneously injected into the right flank of the mice.[11]
-
Treatment: When tumors reached a size of 150–200 mm³, mice were randomized into treatment groups. This compound was dissolved in 0.1 mol/L HCl and administered orally twice daily at doses of 12.5, 25, or 50 mg/kg for 7 or 14 days.[1][11]
-
Efficacy Evaluation: Tumor dimensions and body weight were measured twice weekly. Tumor volume was calculated using the formula: 1/2 (length × width²).[12]
In Vivo Colorectal Cancer Patient-Derived Xenograft (PDX) Model (Independent Protocol)
-
Animal Model: Details of the specific mouse strain were not provided in the abstract.
-
Tumor Implantation: Patient-derived colorectal cancer organoids were used to establish xenograft models.[10]
-
Treatment: this compound was administered by gavage at a dose of 50 mg/kg body weight twice a day for 14 days.[7][10]
-
Efficacy Evaluation: The size of the implanted tissue was measured using a caliper.[7][10]
Discussion on Reproducibility and Performance
The data presented reveals a notable discrepancy in the reported in vitro potency of this compound between the studies conducted by Eisai and the independent analysis from the Beckman Research Institute. While Eisai reports IC50 values in the nanomolar range for TCF/LEF reporter activity, the Beckman study indicates significantly higher concentrations are required to inhibit the downstream target, survivin, with this compound appearing less potent than ICG-001 and C82.[2][5] This raises important questions regarding the reproducibility of the compound's potency and its specificity for the CBP/β-catenin interaction.
In vivo, Eisai's studies consistently demonstrate significant anti-tumor activity of this compound across multiple models, including a reduction in intestinal polyps in ApcMin/+ mice and tumor growth inhibition in xenograft and transgenic models.[2][8] Conversely, an independent study using a colorectal cancer patient-derived xenograft (PDX) model did not observe a significant change in tumor volume at a comparable dose.[10] This difference could be attributed to variations in the specific cancer models used, the tumor microenvironment in PDX models versus cell-line derived xenografts, or other experimental variables.
It is important to note that the majority of the currently available data on this compound originates from studies conducted or sponsored by Eisai.[1][4][13] While these studies are extensive and provide a strong foundation for the compound's mechanism and anti-tumor potential, the independent research highlights the critical need for further validation by multiple, unaffiliated laboratories to definitively establish the reproducibility of these findings.
Conclusion
This compound is a promising oral inhibitor of the Wnt/β-catenin pathway with a substantial body of preclinical data from its developer supporting its anti-tumor efficacy. However, the limited number of independent studies presents a challenge in fully assessing the reproducibility of these findings across different laboratory settings. The conflicting data on its in vitro potency and in vivo efficacy underscore the importance of continued independent research to clarify its specific mechanism of action and therapeutic potential. Researchers and drug development professionals should consider the entirety of the available data, including the critical comparative analyses, when evaluating this compound and its place among other Wnt/β-catenin pathway inhibitors.
References
- 1. eisai.com [eisai.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eisaimedicalinformation.com [eisaimedicalinformation.com]
E-7386 and Lenvatinib Combination Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive analysis of the efficacy of E-7386 in combination with lenvatinib, supported by preclinical and clinical data. The combination shows promise in overcoming treatment resistance and improving outcomes in solid tumors, particularly hepatocellular carcinoma (HCC) and endometrial cancer.
Executive Summary
The combination of this compound, a first-in-class inhibitor of the CREB-binding protein (CBP)/β-catenin interaction, and lenvatinib, a multi-kinase inhibitor, demonstrates synergistic antitumor activity. Preclinical studies in hepatocellular carcinoma models reveal that the combination significantly prolongs survival compared to either monotherapy. Clinical data from the Phase Ib/II NCT04008797 trial further support the combination's efficacy, with notable response rates in both hepatocellular and endometrial cancers. Mechanistically, this compound not only modulates the Wnt/β-catenin signaling pathway but also induces the activating transcription factor 4 (ATF4), while lenvatinib targets key angiogenesis pathways such as VEGFR and FGFR. This dual approach addresses multiple oncogenic drivers, offering a promising therapeutic strategy.
Preclinical Efficacy
In Vivo Murine Hepatocellular Carcinoma Model
A genetically engineered mouse model of HCC with a CTNNB1 mutation was utilized to assess the in vivo efficacy of the this compound and lenvatinib combination.[1][2][3][4] Animals were randomized into four treatment arms: vehicle, this compound monotherapy, lenvatinib monotherapy, and the this compound and lenvatinib combination.[1][2][3][4]
| Treatment Group | Median Survival | Statistical Significance (vs. Vehicle) | Statistical Significance (vs. Monotherapy) |
| Vehicle | Not Reported | - | - |
| This compound | Not Significantly Extended | Not Significant | - |
| Lenvatinib | Significantly Extended | Significant | - |
| This compound + Lenvatinib | Significantly Prolonged | Significant | Significantly longer than monotherapy |
Table 1: Survival Outcomes in a Preclinical Murine HCC Model. The combination of this compound and lenvatinib resulted in a significant survival advantage compared to both vehicle and single-agent treatments.[1][2][3][4]
Clinical Efficacy: Phase Ib/II Study (NCT04008797)
The ongoing NCT04008797 trial is a multicenter, open-label study evaluating the safety and efficacy of this compound in combination with lenvatinib in patients with advanced solid tumors.[5]
Hepatocellular Carcinoma (HCC) Cohort
Patients with advanced HCC were treated with this compound in combination with lenvatinib.[6]
| Efficacy Endpoint | Result | Patient Population |
| Partial Response (PR) | 36.0% (9 of 25 patients) | Advanced HCC |
| Tumor Shrinkage (>30%) | Observed in 3 of 7 patients with ATF4 upregulation | Patients with confirmed ATF4 gene signature upregulation |
Table 2: Efficacy of this compound and Lenvatinib in Advanced Hepatocellular Carcinoma. The combination demonstrated promising antitumor activity in a cohort of 25 patients.[6]
Endometrial Cancer Cohort
Patients with advanced or recurrent endometrial cancer who had progressed on platinum-based chemotherapy and anti-PD-(L)1 immunotherapy were enrolled.[7][8]
| Efficacy Endpoint | Overall Population | Lenvatinib-Naïve Population |
| Overall Response Rate (ORR) | 30.0% (9 of 30 patients) | 42.9% |
| Complete Response (CR) | 1 patient | Not specified |
| Partial Response (PR) | 8 patients | Not specified |
| Median Duration of Response (DoR) | 5.5 months | Not specified |
| Progression-Free Survival (PFS) | 5.5 months | Not specified |
| Clinical Benefit Rate (CBR) | Not specified | Not specified |
Table 3: Efficacy of this compound and Lenvatinib in Advanced Endometrial Cancer. The combination showed significant efficacy, particularly in patients who had not previously received lenvatinib.[7][8][9]
Mechanism of Action
The synergistic effect of this compound and lenvatinib stems from their complementary mechanisms of action targeting distinct but interconnected oncogenic pathways.
This compound: Dual Inhibition of Wnt/β-catenin Signaling and ATF4 Activation
This compound is an orally bioavailable small molecule that inhibits the protein-protein interaction between CREB-binding protein (CBP) and β-catenin.[1] This disruption prevents the transcription of Wnt target genes involved in cell proliferation and survival. Additionally, this compound has been shown to promote the activation of Activating Transcription Factor 4 (ATF4), which triggers an integrated stress response in cancer cells.[1][2][4]
Lenvatinib: Multi-Kinase Inhibition of Angiogenesis Pathways
Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). By blocking these key signaling pathways, lenvatinib effectively inhibits tumor angiogenesis and cell proliferation.
Experimental Protocols
Preclinical Murine HCC Model
-
Model: Genetically engineered CTNNB1-mutant murine model of hepatocellular carcinoma.[1][2][3][4]
-
Animals: Not specified.
-
Treatment Arms:
-
Vehicle control
-
This compound monotherapy
-
Lenvatinib monotherapy
-
This compound and lenvatinib combination
-
-
Analyses: Tumor transcriptomics and immunohistochemistry.[1][2][3][4]
Phase Ib/II Clinical Trial (NCT04008797)
-
Trial Design: Open-label, multicenter, dose-escalation and dose-expansion study.[5]
-
Patient Population: Patients with advanced solid tumors, including specific cohorts for hepatocellular carcinoma and endometrial cancer.[5]
-
Treatment Regimen (HCC Cohort):
-
Treatment Regimen (Endometrial Cancer Cohort):
-
Primary Endpoints: Safety and tolerability, recommended Phase 2 dose.[10]
-
Secondary Endpoints: Objective response rate, duration of response, clinical benefit rate, progression-free survival.[7]
Conclusion
The combination of this compound and lenvatinib represents a promising therapeutic strategy for advanced solid tumors. The robust preclinical data demonstrating a significant survival benefit, coupled with encouraging clinical activity in heavily pretreated patient populations, underscores the potential of this combination. The distinct yet complementary mechanisms of action, targeting both the Wnt/β-catenin pathway and critical angiogenic signaling, provide a strong rationale for its continued development. Further investigation is warranted to fully elucidate the predictive biomarkers for response and to establish the long-term efficacy and safety of this combination in larger patient cohorts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E7386 enhances lenvatinib's antitumor activity in preclinical models and human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. focusononcology.com [focusononcology.com]
- 6. A phase 1b study of E7386, a CREB-binding protein (CBP)/β-catenin interaction inhibitor, in combination with lenvatinib in patients with advanced hepatocellular carcinoma. - ASCO [asco.org]
- 7. E7386 study 102: Global dose-expansion cohort of E7386 + lenvatinib (LEN) in patients (pts) with advanced endometrial cancer (aEC) that progressed on platinum-based chemotherapy (chemo) and an anti-PD-(L)1 immunotherapy (IO). - ASCO [asco.org]
- 8. E7386 Shows Promising Results in Advanced Endometrial Cancer Trial with 30% Response Rate [trial.medpath.com]
- 9. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of E-7386: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like E-7386 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a procedural framework for the safe disposal of this compound, a modulator of the CBP/β-catenin pathway. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
The disposal of any chemical waste must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[1] This document serves as a general guide; however, researchers must always consult the specific Safety Data Sheet (SDS) for this compound and their institution's established waste management protocols.
Core Principles of Chemical Waste Disposal
Before proceeding with the disposal of this compound, it is crucial to understand the fundamental principles of hazardous waste management in a laboratory setting.
| Principle | Description | Reference |
| Regulatory Compliance | All waste disposal activities must adhere to local, state, and federal regulations governing hazardous materials. | [1] |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by safety guidelines. Incompatible materials can react dangerously. | [2] |
| Proper Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[2] Abbreviations or chemical formulas are generally not acceptable. | [2] |
| Container Compatibility | Use containers that are chemically compatible with this compound to prevent leaks or reactions. The original container, if in good condition, is often a suitable choice. | [2][3] |
| Secure Storage | Waste containers should be kept tightly closed except when adding waste and stored in a designated, secure area away from general laboratory traffic. | [2][4] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. Obtain and thoroughly review the SDS before initiating any disposal activities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Prepare the Waste Container:
-
Select a container made of a material compatible with this compound.
-
Ensure the container is in good condition, with no cracks or leaks, and has a tightly fitting lid.[2]
-
Affix a "Hazardous Waste" label to the container.[2] Fill out all required information, including the full chemical name ("this compound") and any other details mandated by your institution.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the prepared container.
-
Avoid overfilling the container; a general guideline is to fill it to no more than 75% capacity to allow for vapor expansion.[3]
-
Securely close the container lid immediately after adding the waste.
-
-
Disposal of Empty Containers:
-
For containers that held this compound, the rinsing procedure is critical and depends on the chemical's properties as defined in the SDS.
-
If the chemical is classified as acutely hazardous (an EPA "P-list" waste), the empty container itself is considered hazardous waste and must not be rinsed or discarded in the regular trash. It should be collected by the environmental health and safety (EHS) office.
-
For other hazardous chemicals, the container should be triple-rinsed with a suitable solvent capable of removing the residue.[2] The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing and air drying, the container may be disposed of according to institutional policy, which may include defacing the label before disposal.[2]
-
-
Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures to request a waste pickup from the EHS office or a licensed hazardous waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures and consulting the appropriate safety resources, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
